Nispomeben
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
1443133-41-2 |
|---|---|
Fórmula molecular |
C21H27NO4 |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H27NO4/c1-16(23)14-26-15-19(13-18-7-10-20(24)11-8-18)22-21(25)12-9-17-5-3-2-4-6-17/h2-8,10-11,16,19,23-24H,9,12-15H2,1H3,(H,22,25)/t16-,19-/m0/s1 |
Clave InChI |
CDKPAWCGPQDCGU-LPHOPBHVSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Nispomeben: A Novel, Non-Opioid Analgesic Targeting Lyn Kinase for the Treatment of Neuropathic Pain
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nispomeben (formerly NRD.E1) is an orally active, small molecule, non-opioid analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy (PDPN). Its novel mechanism of action, which involves the inhibition of Lyn protein tyrosine kinase phosphorylation, distinguishes it from existing analgesic therapies. By targeting a key signaling pathway in microglia-mediated neuroinflammation, this compound presents a promising new approach to managing chronic neuropathic pain without the adverse effects and abuse potential associated with opioids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and clinical trial results to date, intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Neuropathic Pain
Chronic neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, represents a significant unmet medical need. Current therapeutic options, including opioids, anticonvulsants, and antidepressants, are often associated with limited efficacy, significant side effects, and, in the case of opioids, a high risk of addiction and abuse. The development of novel, non-opioid analgesics with improved efficacy and safety profiles is therefore a critical priority in pain management. This compound has emerged as a promising candidate in this landscape, offering a targeted mechanism of action that addresses the underlying neuroinflammatory processes of neuropathic pain.
Mechanism of Action: Inhibition of Lyn Kinase Signaling
This compound's analgesic effect is mediated through a novel mechanism that does not involve direct interaction with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it target sodium or calcium channels.[1] Instead, its primary mechanism is the inhibition of the phosphorylation of Lyn, a member of the Src family of protein tyrosine kinases.[1][2]
2.1. The Role of Lyn Kinase in Neuropathic Pain
Preclinical studies have elucidated the critical role of Lyn kinase in the pathogenesis of neuropathic pain.[3][4] In response to peripheral nerve injury, Lyn kinase is activated in spinal microglia.[3][4] This activation is a crucial step in the signaling cascade that leads to the upregulation of the P2X4 receptor, an ionotropic ATP receptor.[3][4] The increased expression of P2X4 receptors on microglia is a key contributor to the central sensitization and tactile allodynia characteristic of neuropathic pain.[3][4]
2.2. This compound's Modulation of the Lyn Kinase Pathway
This compound acts by decreasing the phosphorylation of Lyn kinase at tyrosine 507 (Y507), thereby inhibiting its activity.[1] This inhibition prevents the downstream signaling events that lead to the upregulation of P2X4 receptors in microglia.[1] By modulating this specific pathway, this compound effectively dampens the neuroinflammatory response at the spinal level, leading to a reduction in pain hypersensitivity.
Below is a diagram illustrating the proposed signaling pathway:
Preclinical Evidence
This compound has demonstrated efficacy in multiple preclinical models of neuropathic and acute pain, providing a strong foundation for its clinical development.
3.1. In Vivo Efficacy Models
Dose-dependent anti-nociceptive effects of this compound have been observed in several rodent models, including:
-
Streptozotocin-induced diabetic neuropathy: A model that mimics the painful neuropathy experienced by diabetic patients.[2]
-
Chung's spinal nerve ligation: A widely used model of neuropathic pain resulting from peripheral nerve injury.[2]
-
Tail flick, hot plate, and formalin injection: Models of acute and inflammatory pain.[2]
3.2. Toxicology Studies
This compound has demonstrated a very good tolerability profile in 13-week toxicology studies in both rats and dogs.[1]
Clinical Development
This compound is currently in Phase 2b clinical development for the treatment of painful diabetic peripheral neuropathy.[5] The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for this indication.[5]
4.1. Phase 1 Clinical Trials
Three Phase 1 studies in healthy volunteers demonstrated that this compound is well-tolerated after oral administration.[6] The key findings from these studies are summarized in the table below.
| Study Design | Dosage | Key Findings |
| Single Ascending Dose | Up to 1200 mg | Favorable pharmacokinetics and good tolerability.[6] |
| Multiple Ascending Dose | 300 mg/day for five consecutive days | Good tolerability with no relevant accumulation after oral administration.[6] |
| Food Effect | 40 mg | A small increase in exposure to this compound at its peak when administered with food.[7] |
4.2. Phase 2a Proof-of-Concept Study
A randomized, double-blind, placebo-controlled, dose-finding Phase 2a study was conducted in 88 patients with PDPN.[2][6] The study evaluated the efficacy, safety, and tolerability of this compound at doses of 10, 40, and 150 mg/day versus placebo over a 3-week treatment period.[6]
4.2.1. Efficacy Results
The primary endpoint was the change from the single-blind placebo run-in week to week 3 in the weekly mean of the daily average Numerical Rating Scale (NRS) pain intensity.[8] The study demonstrated a clinically relevant, dose-related pain reduction.[8]
| Treatment Group | Placebo-Corrected Reduction in NRS | p-value |
| 40 mg/day | 0.82 | 0.034 |
| 150 mg/day | 0.66 | 0.061 |
Data from the Phase 2a proof-of-concept study.[6]
Secondary and post-hoc analyses of NRS pain data, including 30% and 50% responder rates, sleep interference, and the Short-form McGill Pain Questionnaire, showed effects consistent with the primary findings.[8]
4.2.2. Safety and Tolerability
This compound was well-tolerated at all tested doses, with no subject discontinuations due to treatment-emergent adverse events.[6] There were no serious, severe, or dose-related adverse events, and no adverse events suggestive of drug abuse, dependence, or withdrawal were identified.[5]
4.3. Phase 2b Clinical Trial (NCT05480228)
A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2b trial has recently completed patient visits.[5] This NIH-funded study is evaluating the efficacy and safety of a once-daily 80 mg oral dose of this compound compared to placebo in 127 adult and elderly patients with painful DPN.[5] The primary objective is to determine if this compound is superior to placebo in relieving chronic pain.[5] The trial will also assess safety, tolerability, pharmacokinetics, and the impact on sleep and quality of life.[5] Topline results are expected in November 2025.[5]
Experimental Protocols
Detailed experimental protocols from the preclinical and clinical studies are proprietary; however, this section outlines the general methodologies employed based on publicly available information.
5.1. Preclinical In Vivo Models
-
Spinal Nerve Ligation (Chung Model): This surgical model in rodents involves the tight ligation of one or more spinal nerves to induce signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia. The efficacy of this compound would be assessed by measuring the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) or the latency to withdraw from a thermal stimulus (e.g., radiant heat) at various time points after drug administration.
-
Streptozotocin-Induced Diabetic Neuropathy: In this model, rodents are treated with streptozotocin (B1681764) to induce hyperglycemia, which subsequently leads to the development of diabetic neuropathy. Pain-related behaviors are then assessed as described above to evaluate the analgesic effects of this compound.
5.2. In Vitro Mechanistic Studies
-
Western Blotting: This technique would be used to assess the phosphorylation state of Lyn kinase and the expression levels of P2X4 receptors in cultured microglia or spinal cord tissue from animal models. Cells or tissues would be lysed, and the proteins separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against phosphorylated Lyn kinase, total Lyn kinase, and P2X4 receptors.
-
Immunofluorescence: This method would be employed to visualize the localization and expression of Lyn kinase and P2X4 receptors within the spinal cord. Spinal cord sections from treated and untreated animals would be incubated with fluorescently labeled antibodies, and the distribution of the proteins would be observed using fluorescence microscopy.
5.3. Clinical Trial Design (Phase 2a)
The Phase 2a study was a randomized, double-blind, placebo-controlled, dose-finding trial.[2] Key aspects of the protocol included:
-
Patient Population: 88 patients with painful diabetic peripheral neuropathy of ≥3 months duration.[6]
-
Study Periods: A washout week, a 1-week single-blind placebo run-in period, and a 3-week double-blind treatment period.[2]
-
Treatment Arms: this compound at 10, 40, or 150 mg/day, or placebo.[6]
-
Primary Endpoint: Change in the weekly mean of daily average NRS pain intensity from the single-blind placebo run-in to the end of the 3-week treatment period.[8]
-
Secondary Endpoints: Assessments of sleep interference, quality of life, and patient's and clinician's global impression of change.[8]
Below is a diagram of the Phase 2a clinical trial workflow:
Conclusion and Future Directions
This compound represents a promising, novel, non-opioid analgesic with a unique mechanism of action that targets the underlying neuroinflammatory processes of neuropathic pain. The positive results from the Phase 2a study, demonstrating both a clinically meaningful reduction in pain and a favorable safety profile, support its continued development. The forthcoming results from the Phase 2b trial will be crucial in further establishing the efficacy and safety of this compound and informing the design of pivotal Phase 3 studies. If successful, this compound has the potential to become a valuable new treatment option for patients suffering from painful diabetic peripheral neuropathy and potentially other chronic pain conditions, addressing a significant unmet medical need and offering a safer alternative to opioid-based therapies.
References
- 1. novaremed.com [novaremed.com]
- 2. Mechanisms underlying fibronectin-induced up-regulation of P2X4R expression in microglia: distinct roles of PI3K–Akt and MEK–ERK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novaremed.com [novaremed.com]
- 5. Home | Novaremed [novaremed.com]
- 6. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. swissbiotech.org [swissbiotech.org]
Nispomeben: A Technical Overview of a Novel Non-Opioid Analgesic in Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nispomeben (formerly NRD.E1) is an investigational, orally active, small-molecule, non-opioid analgesic being developed by Novaremed AG. It is currently in clinical development for the treatment of painful diabetic peripheral neuropathy (PDPN), a condition with significant unmet medical need. The U.S. Food and Drug Administration (FDA) has granted Fast Track designation to this compound for this indication. This document provides a comprehensive technical overview of the discovery and development of this compound, summarizing available preclinical and clinical data, outlining key experimental methodologies, and visualizing its proposed mechanism of action.
Discovery and Preclinical Development
This compound was identified as a novel chemical entity with potential analgesic properties. Preclinical studies have demonstrated its efficacy in multiple rodent models of neuropathic and acute pain, including the streptozotocin-induced diabetic neuropathy model and the Chung spinal nerve ligation model.[1] A key finding from preclinical investigations is that this compound's mechanism of action does not involve interaction with opioid receptors or other common pain-related targets such as serotonin, GABA, NMDA, or cannabinoid receptors, nor does it appear to modulate sodium or calcium channels.[2][3]
Mechanism of Action
The analgesic effect of this compound is hypothesized to be mediated through the modulation of Lyn tyrosine kinase phosphorylation.[1][4] Lyn, a member of the Src family of kinases, has been identified as a critical component in the signaling cascade that leads to neuropathic pain.[1][2] Specifically, nerve injury leads to the activation of Lyn kinase in spinal microglia.[2] This activation is a crucial step for the upregulation of the P2X4 receptor, an ionotropic ATP receptor, on the surface of microglia.[2][5][6] The upregulation and subsequent activation of P2X4 receptors are known to be pivotal in the pathogenesis of tactile allodynia, a hallmark of neuropathic pain.[5][6] By modulating Lyn kinase phosphorylation, this compound is thought to interfere with this signaling pathway, thereby preventing the P2X4 receptor upregulation and mitigating neuropathic pain.[4]
Signaling Pathway of Lyn Kinase in Neuropathic Pain
Caption: Proposed mechanism of action of this compound in mitigating neuropathic pain.
Preclinical Efficacy
While specific quantitative data such as the half-maximal inhibitory concentration (IC50) of this compound against Lyn kinase and detailed dose-response data from animal models are not publicly available, published literature states that this compound has shown dose-dependent anti-nociceptive effects in rodent models of streptozotocin (B1681764)‐induced diabetic neuropathy and Chung's spinal nerve ligation.[1]
Clinical Development
This compound has progressed through Phase 1 and Phase 2a clinical trials. A Phase 2b clinical trial has recently completed patient visits, with topline data anticipated in November 2025.[7]
Pharmacokinetics
Three Phase 1 studies in healthy male volunteers assessed the pharmacokinetics of this compound. These studies included single ascending dose (300-1200 mg), multiple-dose (300 mg once daily for five days), and food-effect (40 mg) designs. The key pharmacokinetic findings are summarized below.[8][9]
Table 1: Summary of Phase 1 Pharmacokinetic Properties of this compound
| Parameter | Observation |
| Absorption | Rapid and dose-dependent. |
| Food Effect | Administration with food resulted in a small increase in peak exposure. |
| Accumulation | No relevant accumulation was observed after once-daily administration. |
| Elimination | Primarily eliminated via metabolization (glucuronidation). |
Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from these studies are not detailed in the available publications.
Clinical Efficacy and Safety
A Phase 2a, randomized, double-blind, placebo-controlled, dose-finding, proof-of-concept study (NCT02345291) was conducted in 88 patients with moderate to severe PDPN. Patients received this compound at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a duration of three weeks.[4][10]
Table 2: Key Efficacy Results from the Phase 2a Study of this compound in PDPN
| Treatment Group | Placebo-Corrected Change in Weekly Mean NRS Pain Score from Baseline | p-value |
| 40 mg/day | -0.82 | 0.034 |
| 150 mg/day | -0.66 | 0.061 |
NRS: Numerical Rating Scale. The pre-specified p-value for statistical significance, adjusted for multiplicity, was p = 0.016, which was not met.[10]
Post-hoc analyses and assessments of secondary endpoints, including responder rates and the Short-form McGill Pain Questionnaire, were consistent with the primary findings, showing a clinically relevant pain reduction.[10]
This compound was well-tolerated in the Phase 2a study. The most frequently reported adverse event was headache, which occurred more often in the this compound groups than in the placebo group. No serious, severe, or dose-related adverse events were reported, and there were no indications of abuse potential, dependence, or withdrawal symptoms.[7][10]
A Phase 2b trial (NCT05480228), sponsored by the NIH HEAL Initiative, has completed enrollment and patient visits. This 12-week study is evaluating the efficacy and safety of an 80 mg once-daily dose of this compound compared to placebo in 127 patients with PDPN.[7]
Clinical Trial Workflow (Phase 2a - NCT02345291)
Caption: Workflow of the Phase 2a proof-of-concept study for this compound.
Experimental Protocols
Detailed, specific protocols for the preclinical and clinical studies of this compound have not been fully disclosed in public literature. However, based on standard methodologies for the cited experiments, the following general protocols are provided.
In Vitro Lyn Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a specific kinase is a radiometric kinase assay or a luminescence-based assay.
Objective: To determine the IC50 value of this compound against Lyn kinase.
Materials:
-
Recombinant human Lyn kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (including radiolabeled [γ-32P]ATP for radiometric assay)
-
Substrate peptide (a peptide that can be phosphorylated by Lyn kinase)
-
This compound (serial dilutions)
-
96-well plates
-
Phosphocellulose paper (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing kinase buffer, recombinant Lyn kinase, and the substrate peptide in each well of a 96-well plate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Initiate the kinase reaction by adding the ATP mixture (containing [γ-32P]ATP).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times to remove unincorporated [γ-32P]ATP.
-
Measure the amount of incorporated radiolabel in each spot using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rodents (General Protocol)
This model is widely used to induce a diabetic state that leads to the development of peripheral neuropathy.[11][12][13]
Objective: To evaluate the efficacy of this compound in reversing tactile allodynia in a rodent model of PDPN.
Procedure:
-
Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate (B86180) buffer), via intraperitoneal injection to adult male rats or mice.
-
Confirmation of Diabetes: Monitor blood glucose levels periodically. Animals with sustained hyperglycemia (e.g., >250 mg/dL) are considered diabetic.
-
Development of Neuropathy: Allow several weeks for the development of neuropathic pain symptoms.
-
Baseline Pain Assessment: Measure baseline mechanical sensitivity using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Drug Administration: Administer this compound or vehicle control orally at various doses.
-
Post-Dosing Pain Assessment: Measure the PWT at multiple time points after drug administration.
-
Data Analysis: Compare the PWT in this compound-treated groups to the vehicle-treated group to determine the anti-allodynic effect.
Chung Spinal Nerve Ligation (SNL) Model in Rats (General Protocol)
This is a surgical model that mimics traumatic nerve injury-induced neuropathic pain.[5][6][14]
Objective: To assess the efficacy of this compound in alleviating mechanical allodynia following peripheral nerve injury.
Procedure:
-
Surgical Procedure: Under anesthesia, expose the L5 and L6 spinal nerves. Tightly ligate these nerves with silk suture.
-
Post-Operative Recovery: Allow the animals to recover from surgery.
-
Development of Neuropathy: Mechanical allodynia typically develops within a few days and is maintained for several weeks.
-
Baseline and Post-Surgical Pain Assessment: Measure the paw withdrawal threshold (PWT) using von Frey filaments before and after surgery to confirm the development of allodynia.
-
Drug Administration: Administer this compound or vehicle control orally at various doses.
-
Post-Dosing Pain Assessment: Measure the PWT at various time points after drug administration.
-
Data Analysis: Compare the reversal of allodynia in the this compound-treated groups to the vehicle-treated group.
Conclusion
This compound is a promising non-opioid analgesic candidate with a novel mechanism of action targeting Lyn kinase. Clinical data from Phase 1 and Phase 2a trials have demonstrated a favorable pharmacokinetic profile and encouraging signals of efficacy and safety in patients with painful diabetic peripheral neuropathy. The ongoing Phase 2b study will provide more definitive evidence of its therapeutic potential. Further publication of detailed preclinical and clinical data will be crucial for a complete understanding of the therapeutic profile of this compound.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro kinase assay [protocols.io]
- 4. novaremed.com [novaremed.com]
- 5. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]
- 6. P2X4 receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novaremed Announces Publication of Phase 1 and Phase 2a Study Data With NRD.E1 Demonstrating the Potential of This Investigational Non-opioid Pain Treatment | Business Wire [via.tt.se]
- 10. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Opioid Analgesic Nispomeben: A Technical Overview of its Interaction with Lyn Protein-Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nispomeben (formerly NRD.E1) is a novel, orally active small molecule under clinical investigation for the treatment of chronic neuropathic pain, specifically painful diabetic peripheral neuropathy. Its mechanism of action diverges from traditional analgesics, notably avoiding interaction with opioid receptors. Preclinical data indicate that this compound's therapeutic effects are linked to its modulation of Lyn protein-tyrosine kinase, a member of the Src family of kinases. This technical guide provides an in-depth analysis of the known interactions between this compound and Lyn kinase, including its impact on downstream signaling pathways relevant to neuropathic pain, and presents detailed experimental protocols for assessing these interactions.
Introduction to this compound and Lyn Kinase
This compound is a non-opioid analgesic currently in clinical development.[1][2][3][4][5] The U.S. Food and Drug Administration (FDA) has granted it Fast Track designation for the treatment of painful diabetic peripheral neuropathy.[3] A key aspect of its novel mechanism of action is the inhibition of Lyn kinase phosphorylation.[6]
Lyn protein-tyrosine kinase is a non-receptor tyrosine kinase primarily expressed in hematopoietic cells, but also found in the central nervous system, including microglia.[7][8] It plays a crucial role in regulating a variety of cellular processes through its involvement in signal transduction from cell surface receptors.[7][8] Lyn can function as both a positive and negative regulator of signaling pathways, depending on the cellular context and the specific tyrosine residues that are phosphorylated.
This compound's Effect on Lyn Kinase Activity
The primary mechanism by which this compound is understood to exert its effects is through the modulation of Lyn kinase activity. Specifically, this compound decreases the phosphorylation of a key tyrosine residue, Y507, on the Lyn kinase.
Quantitative Data on Lyn Kinase Modulation
As of the latest available data, specific quantitative metrics such as the IC50 value for this compound's inhibition of Lyn Y507 phosphorylation have not been publicly disclosed in peer-reviewed literature or clinical trial summaries. The available information describes a qualitative decrease in phosphorylation.
Table 1: Summary of this compound's Effect on Lyn Kinase
| Compound | Target | Effect | Quantitative Data | Source |
| This compound (NRD.E1) | Lyn protein-tyrosine kinase | Decreases phosphorylation at Y507 | Not publicly available | Novaremed |
Signaling Pathways Modulated by this compound
This compound's influence on Lyn kinase has significant downstream consequences, particularly in microglia, which are implicated in the pathogenesis of neuropathic pain. The modulation of Lyn activity by this compound is hypothesized to counteract the upregulation of the P2X4 purinergic receptor, a key player in pain signaling.[7][8][9][10]
The signaling cascade from Lyn kinase to P2X4 receptor expression in microglia involves two distinct pathways:
-
PI3K-Akt Pathway : This pathway leads to the degradation of the tumor suppressor protein p53, which in turn enhances the gene expression of the P2X4 receptor.[9][10]
-
MEK-ERK Pathway : This pathway results in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), which is thought to regulate the translation of P2X4 receptor mRNA.[9][10]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway from Lyn kinase to the upregulation of the P2X4 receptor in microglia, and the likely point of intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to characterize the effect of this compound on Lyn protein-tyrosine kinase. While the specific protocols used in the preclinical development of this compound are not publicly available, these represent standard and robust methods for such investigations.
Immunoprecipitation and In Vitro Kinase Assay for Lyn
This protocol is designed to isolate Lyn kinase from cell lysates and measure its kinase activity in the presence or absence of an inhibitor like this compound.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Lyn antibody
-
Protein A/G magnetic beads
-
Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (B142953) (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP
-
Lyn kinase substrate (e.g., a synthetic peptide)
-
This compound stock solution
-
SDS-PAGE and Western blotting reagents
-
Phospho-specific antibody for the substrate
Procedure:
-
Cell Lysate Preparation: Culture appropriate cells (e.g., microglial cell line) and treat with desired conditions. Lyse cells in ice-cold lysis buffer.
-
Immunoprecipitation: Incubate cell lysate with anti-Lyn antibody, followed by the addition of Protein A/G magnetic beads to capture the antibody-Lyn complex.
-
Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific proteins.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing ATP and the Lyn kinase substrate. Aliquot into tubes with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding SDS loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate to determine the extent of phosphorylation.
Western Blot Analysis of Lyn Y507 Phosphorylation
This protocol is used to directly assess the phosphorylation status of Lyn at the Y507 residue in cells treated with this compound.
Materials:
-
Cell culture reagents and cells (e.g., microglial or B-cell lines)
-
This compound stock solution
-
Cell lysis buffer with phosphatase inhibitors
-
Primary antibodies: anti-phospho-Lyn (Y507) and anti-total Lyn
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of this compound or vehicle for a specified duration.
-
Cell Lysis: Lyse the cells in buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Lyn (Y507).
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total Lyn to normalize for protein loading.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the impact of a compound on protein phosphorylation in a cell-based assay.
Conclusion
This compound represents a promising non-opioid therapeutic candidate for neuropathic pain with a novel mechanism of action centered on the modulation of Lyn protein-tyrosine kinase. By decreasing the phosphorylation of the inhibitory Y507 residue, this compound is positioned to influence downstream signaling cascades in microglia that are critical for the pathogenesis of pain. While quantitative data on the direct interaction between this compound and Lyn kinase are not yet in the public domain, the established qualitative effect and the well-defined downstream pathways provide a strong rationale for its continued development. The experimental protocols outlined in this guide offer a robust framework for further investigation into the molecular pharmacology of this compound and other potential Lyn kinase modulators.
References
- 1. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NRD.E1 / Novaremed, NeuroFront [delta.larvol.com]
- 3. Novaremed Announces Publication of Phase 1 and Phase 2a Study Data With NRD.E1 Demonstrating the Potential of This Investigational Non-opioid Pain Treatment - BioSpace [biospace.com]
- 4. News June 23, 2022 | Novaremed [novaremed.com]
- 5. First-in-Human Single-Ascending-Dose, Multiple-Dose, and Food Interaction Studies of NRD.E1, an Innovative Nonopioid Therapy for Painful Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purinergic signaling in microglia in the pathogenesis of neuropathic pain [jstage.jst.go.jp]
- 10. Mechanisms underlying fibronectin-induced up-regulation of P2X4R expression in microglia: distinct roles of PI3K–Akt and MEK–ERK signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Nispomeben: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nispomeben (formerly known as NRD.E1 or NRD135S.E1) is an investigational, orally active, non-opioid small molecule analgesic currently in clinical development for the treatment of chronic neuropathic pain, with a primary focus on painful diabetic peripheral neuropathy (PDPN). Its novel mechanism of action distinguishes it from existing pain therapies. Preclinical evidence points towards the modulation of Lyn protein-tyrosine kinase (Lyn) as a key molecular target. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular interactions, focusing on its hypothesized mechanism of action involving Lyn kinase and the downstream signaling pathways implicated in neuropathic pain. While specific quantitative data on the direct inhibition of Lyn kinase by this compound are not publicly available, this document synthesizes the existing preclinical and clinical research to offer a detailed perspective for the scientific community.
Introduction to this compound
This compound is a new chemical entity being developed by Novaremed AG. It has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for the treatment of PDPN, highlighting the significant unmet medical need for novel, non-addictive pain therapies.[1] Clinical studies have demonstrated that this compound can produce a clinically meaningful, dose-related reduction in pain and is well-tolerated in patients with PDPN.[2][3] A key characteristic of this compound is that it does not interact with opioid receptors or other channels and receptors commonly associated with analgesics, suggesting a unique therapeutic pathway.[1][2]
Primary Molecular Target: Lyn Kinase
The principal hypothesized molecular target of this compound is Lyn, a member of the Src family of non-receptor tyrosine kinases.[4] The proposed mechanism of action involves the modulation of Lyn kinase phosphorylation.[2][5] Lyn kinase is a crucial component of intracellular signaling cascades and is particularly important in immune cells, including microglia in the central nervous system.
Quantitative Data on this compound-Target Interaction
As of the latest available information, specific quantitative data detailing the inhibitory activity of this compound on Lyn kinase, such as IC50 or Ki values, have not been disclosed in peer-reviewed publications or public databases. The preclinical data supporting the engagement of Lyn kinase is currently cited as unpublished.[2]
Table 1: Summary of this compound's Interaction with Key Molecular Targets
| Target | Interaction Type | Quantitative Data (IC50/Ki) | Evidence Source |
| Lyn protein-tyrosine kinase | Modulation of phosphorylation | Not publicly available | Hypothesized based on preclinical studies[2][4][5] |
| Opioid Receptors | No significant interaction | Not applicable | Preclinical screening[1][2] |
Hypothesized Signaling Pathway
The analgesic effect of this compound is thought to be mediated through the modulation of a signaling pathway involving Lyn kinase and the purinergic P2X4 receptor, primarily in microglial cells. Microglia, the resident immune cells of the central nervous system, play a critical role in the pathogenesis of neuropathic pain.
Following nerve injury, microglia become activated and upregulate the expression of P2X4 receptors. The activation of these receptors by extracellular ATP leads to the release of brain-derived neurotrophic factor (BDNF), which in turn causes a disinhibition of spinal lamina I neurons, contributing to pain hypersensitivity.
This compound, by modulating Lyn kinase phosphorylation, is hypothesized to interfere with the upregulation of P2X4 receptors in microglia, thereby dampening this key pain signaling cascade.
Experimental Protocols
While the specific protocols used to characterize this compound's interaction with Lyn kinase are not publicly available, a general methodology for an in vitro kinase inhibition assay is provided below. This serves as a representative workflow for researchers aiming to investigate similar compound-target interactions.
General In Vitro Kinase Inhibition Assay Protocol
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant Lyn kinase
-
Kinase-specific substrate peptide
-
Test compound (this compound)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Kinase/Substrate Addition: Add a mixture of the purified Lyn kinase and its substrate peptide to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for Lyn kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound represents a promising non-opioid analgesic with a novel mechanism of action centered on the modulation of Lyn kinase. While the precise details of this interaction and the downstream effects are still under investigation, the current hypothesis provides a strong foundation for its continued development in treating neuropathic pain. Further publication of preclinical data, including quantitative measures of Lyn kinase inhibition and detailed signaling studies, will be crucial for a complete understanding of this compound's molecular pharmacology and for guiding future research in this area. This technical guide summarizes the current state of knowledge to support the ongoing efforts of researchers and drug development professionals in the field of pain management.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Single-Ascending-Dose, Multiple-Dose, and Food Interaction Studies of NRD.E1, an Innovative Nonopioid Therapy for Painful Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRD.E1 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Methodological & Application
Nispomeben: Clinical Trial Dosage and Protocols for a Novel Non-Opioid Analgesic
Application Note
Topic: Nispomeben (formerly NRD.E1, NRD135S.E1) Dosage in Clinical Trials for Painful Diabetic Peripheral Neuropathy (PDPN).
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is an investigational, orally active, non-opioid small molecule being developed for the treatment of chronic neuropathic pain, specifically Painful Diabetic Peripheral Neuropathy (PDPN). Its novel mechanism of action involves the inhibition of Lyn protein tyrosine kinase. This document summarizes the publicly available data on this compound dosages from Phase 1, Phase 2a, and Phase 2b clinical trials, and provides detailed protocols for the key clinical studies.
I. Quantitative Dosage Summary
The following tables provide a structured overview of the dosages of this compound administered in human clinical trials.
Table 1: Phase 1 Clinical Trial Dosage Summary [1][2]
| Study Type | Dosage | Subject Population | Duration |
| Single-Ascending-Dose | 300 mg to 1200 mg | Healthy Male Volunteers | Single Dose |
| Multiple-Dose | 300 mg once daily | Healthy Male Volunteers | 5 consecutive days |
| Food Interaction | 40 mg | Healthy Male and Female Volunteers | Single Dose (fed and fasted) |
Table 2: Phase 2a Dose-Finding Clinical Trial Dosage Summary [1][2]
| Treatment Arm | Dosage | Subject Population | Duration |
| 1 | 10 mg/day | Patients with PDPN | 3 weeks |
| 2 | 40 mg/day | Patients with PDPN | 3 weeks |
| 3 | 150 mg/day | Patients with PDPN | 3 weeks |
| 4 | Placebo | Patients with PDPN | 3 weeks |
Table 3: Phase 2b Clinical Trial Dosage Summary [3][4]
| Treatment Arm | Dosage | Subject Population | Duration |
| 1 | 80 mg once daily | Patients with PDPN | 12 weeks |
| 2 | Placebo | Patients with PDPN | 12 weeks |
II. Experimental Protocols
A. Phase 1 Clinical Trials
The Phase 1 program for this compound consisted of three studies designed to evaluate the safety, tolerability, and pharmacokinetics of the compound in healthy volunteers.[1][2]
1. Single-Ascending-Dose Study:
-
Objective: To assess the safety and pharmacokinetics of single ascending doses of this compound.
-
Intervention: Single oral doses of this compound ranging from 300 mg to 1200 mg, or placebo.[1][2]
-
Key Assessments: Safety monitoring (adverse events, vital signs, ECGs, laboratory tests) and pharmacokinetic analysis of blood samples.
2. Multiple-Dose Study:
-
Objective: To evaluate the safety and pharmacokinetics of multiple doses of this compound.
-
Intervention: 300 mg of this compound administered orally once daily for five consecutive days, or placebo.[1][2]
-
Key Assessments: Safety monitoring and pharmacokinetic analysis to assess for drug accumulation.
3. Food Interaction Study:
-
Objective: To determine the effect of food on the pharmacokinetics of this compound.
-
Intervention: A single 40 mg oral dose of this compound administered under both fed and fasted conditions.[1][2]
-
Key Assessments: Pharmacokinetic profiling of this compound in blood samples.
B. Phase 2a Proof-of-Concept, Dose-Finding Study
This study was designed to assess the efficacy, safety, and tolerability of different doses of this compound in patients with PDPN.[5]
-
Objective: To identify an effective and well-tolerated dose of this compound for the treatment of pain in patients with PDPN.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding trial.[5]
-
Participants: 88 patients with a diagnosis of PDPN for at least 3 months and a pain intensity score of 4-9 on an 11-point Numerical Rating Scale (NRS).[5]
-
Inclusion Criteria:
-
Exclusion Criteria:
-
Intervention:
-
Primary Endpoint: Change from baseline in the weekly mean of the daily average NRS pain intensity score at week 3.[5]
-
Secondary Endpoints:
C. Phase 2b Clinical Trial (NCT05480228)
This ongoing study is designed to confirm the efficacy and further evaluate the safety of this compound in a larger patient population over a longer duration.[3][4]
-
Objective: To evaluate the superiority of this compound 80 mg once daily compared to placebo in relieving chronic pain in patients with PDPN.[3]
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled clinical trial.[3]
-
Participants: 127 adult and elderly patients with painful DPN.[3]
-
Intervention:
-
This compound 80 mg orally once daily.[3]
-
Placebo.
-
-
Primary Endpoint: To demonstrate that this compound 80 mg daily is superior to placebo in relieving neuropathic pain associated with PDPN after 13 weeks of treatment.
-
Secondary Outcome Measures:
III. Mechanism of Action and Signaling Pathway
This compound's analgesic effect is attributed to its inhibition of Lyn, a member of the Src family of tyrosine kinases.[7] In the context of neuropathic pain, Lyn kinase plays a crucial role in the activation of microglia in the spinal cord.[7][8][9]
Nerve injury leads to the activation of microglia. Activated Lyn kinase in microglia enhances glycolysis and promotes the nuclear translocation of Interferon Regulatory Factor 5 (IRF5).[8][9][10] IRF5, in turn, promotes the transcription of genes encoding glycolytic enzymes. This metabolic shift facilitates the proliferation and pro-inflammatory phenotype of microglia, contributing to central sensitization and neuropathic pain.[8][9][10] Furthermore, Lyn kinase is required for the upregulation of the P2X4 receptor in microglia, a key receptor implicated in tactile allodynia.[7]
By inhibiting Lyn kinase, this compound is hypothesized to disrupt this signaling cascade, thereby reducing microglial activation, neuroinflammation, and ultimately, neuropathic pain.
IV. Visualizations
References
- 1. News June 23, 2022 | Novaremed [novaremed.com]
- 2. novaremed.com [novaremed.com]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyn‐mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyn-mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Nispomeben Administration Protocols for Research: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nispomeben, also known as NRD.E1 or NRD135S.E1, is an investigational, orally active small molecule being developed as a non-opioid analgesic for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN)[1][2]. Its novel mechanism of action, which differentiates it from existing pain therapies, involves the modulation of Lyn proto-oncogene, Src family tyrosine kinase (Lyn kinase)[2][3]. This document provides a summary of the available information on this compound and outlines generalized protocols for its administration in a research setting, based on its known characteristics and the typical methodologies used for similar compounds.
Disclaimer: The preclinical data regarding specific efficacious doses of this compound in animal models and detailed in vitro assay parameters have been repeatedly cited as "unpublished data" in peer-reviewed publications[1]. Therefore, the protocols provided below are based on the available clinical data, the compound's mechanism of action, and standard preclinical research practices. Researchers should consider this a starting point and optimize these protocols based on their specific experimental needs and any further data that becomes available.
Mechanism of Action
This compound's proposed mechanism of action centers on its function as a Lyn kinase modulator. It is understood to decrease the phosphorylation of a specific tyrosine residue (Y-507) on Lyn kinase. This modulation is significant because Lyn kinase is implicated in the upregulation of the P2X4 receptor, a key component in the signaling pathways of neuropathic pain. By inhibiting this pathway, this compound aims to reduce the hyperexcitability of neurons associated with chronic pain states.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound is thought to exert its analgesic effects.
Quantitative Data
Due to the limited availability of public preclinical data, this section provides a summary of dosages used in human clinical trials. Researchers can use this information to inform dose-range finding studies in preclinical models.
Table 1: this compound Dosages in Human Clinical Trials
| Study Phase | Population | Dosage(s) | Route of Administration | Reference |
| Phase 1 | Healthy Volunteers | Single ascending doses: 300 mg - 1200 mg | Oral | [4][5] |
| Phase 1 | Healthy Volunteers | Multiple doses: 300 mg once daily for 5 days | Oral | [4][5] |
| Phase 1 | Healthy Volunteers | 40 mg (fed and fasted conditions) | Oral | [4][5] |
| Phase 2a | Patients with PDPN | 10 mg/day, 40 mg/day, 150 mg/day | Oral | [4] |
| Phase 2b (planned) | Patients with PDPN | 80 mg once daily | Oral |
Experimental Protocols
The following are generalized experimental protocols. It is critical to perform dose-range finding and vehicle safety studies prior to commencing full-scale experiments.
In Vivo Administration in Rodent Models of Neuropathic Pain
1. Animal Models:
-
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rat/Mouse): This model mimics the painful neuropathy associated with diabetes.
-
Chung Model (Spinal Nerve Ligation - SNL) (Rat/Mouse): A surgical model that induces mechanical allodynia and thermal hyperalgesia.
2. Formulation and Vehicle:
-
Compound: this compound (powder).
-
Vehicle for Oral Gavage (P.O.): As this compound is orally active, a suspension or solution for oral gavage is appropriate. A common starting point for poorly water-soluble compounds is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
-
Example Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (v/v) Tween 80 in sterile water.
-
-
Preparation:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while triturating to achieve a homogenous suspension.
-
Prepare fresh daily and stir continuously during dosing to ensure uniform suspension.
-
3. Dosing Regimen (Hypothetical - requires optimization):
-
Based on clinical data suggesting a 40 mg human dose was derived from rat-equivalent efficacy, researchers could initiate dose-finding studies in rats in the range of 3 - 30 mg/kg , administered orally once daily.
-
A vehicle-only control group must be included in all experiments.
4. Experimental Workflow:
In Vitro Lyn Kinase Inhibition Assay
1. Objective: To determine the in vitro potency of this compound in inhibiting Lyn kinase activity.
2. Materials:
-
Recombinant human Lyn kinase.
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1).
-
ATP (adenosine triphosphate).
-
This compound stock solution (dissolved in DMSO).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
3. Protocol:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well plate, add the kinase assay buffer, the recombinant Lyn kinase, and the this compound dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration to determine the IC50 value.
In Vitro Microglial P2X4 Receptor Upregulation Assay
1. Objective: To assess the effect of this compound on P2X4 receptor expression in activated microglia.
2. Cell Line:
-
BV-2 (murine microglia cell line) or primary microglia cultures.
3. Protocol:
-
Culture BV-2 cells in appropriate media until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the microglia with a pro-inflammatory agent known to upregulate P2X4 receptors (e.g., lipopolysaccharide (LPS) at 100 ng/mL or Fibronectin).
-
Incubate for a period sufficient to induce P2X4R expression (e.g., 24 hours).
-
Harvest the cells and analyze P2X4 receptor expression levels via:
-
Quantitative PCR (qPCR): To measure P2X4R mRNA levels.
-
Western Blot: To measure P2X4R protein levels.
-
Flow Cytometry or Immunocytochemistry: To visualize and quantify P2X4R protein expression on the cell surface.
-
4. Logical Relationship Diagram:
Conclusion
This compound represents a promising non-opioid therapeutic candidate for neuropathic pain with a novel mechanism of action centered on Lyn kinase modulation. While detailed preclinical administration protocols and quantitative data are not yet fully in the public domain, the information from clinical trials and the elucidated mechanism of action provide a strong foundation for researchers to design and implement robust preclinical studies. The protocols outlined in these application notes should be adapted and optimized to the specific requirements of the research question and experimental system.
References
- 1. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novaremed.com [novaremed.com]
- 3. novaremed.com [novaremed.com]
- 4. novaremed.com [novaremed.com]
- 5. First-in-Human Single-Ascending-Dose, Multiple-Dose, and Food Interaction Studies of NRD.E1, an Innovative Nonopioid Therapy for Painful Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nispomeben Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nispomeben (also known as NRD.E1) is an investigational, orally active, non-opioid analgesic currently in clinical development for the treatment of painful diabetic peripheral neuropathy.[1][2] Its novel mechanism of action is hypothesized to be the modulation of Lyn protein tyrosine kinase phosphorylation.[1][3][4] Unlike conventional analgesics, this compound does not appear to interact directly with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[3][4] These application notes provide detailed protocols for biochemical and cell-based assays to measure the activity of this compound by assessing its inhibitory effect on Lyn kinase.
Mechanism of Action: Lyn Kinase Inhibition
Lyn is a member of the Src family of non-receptor tyrosine kinases primarily expressed in hematopoietic cells, but also found in neural tissues.[5][6] It plays a crucial role in regulating a variety of cellular processes, including signal transduction from cell surface receptors.[5][6] The working hypothesis for this compound is that it decreases the phosphorylation of Lyn kinase at tyrosine 507 (Y507), a key regulatory site.[3] This modulation is thought to interfere with the upregulation of the P2X4 purinergic receptor, which is critical for pain processing in the central nervous system.[3]
Data Presentation
While specific IC50 values for this compound's inhibition of Lyn kinase are not publicly available, clinical trial data demonstrates its dose-dependent efficacy in reducing pain.
Table 1: Clinical Efficacy of this compound in Painful Diabetic Peripheral Neuropathy (Phase 2a Study)
| Treatment Group | Dose (mg/day) | Placebo-Corrected Reduction in Numerical Rating Scale (NRS) Pain Score |
| This compound | 10 | Not reported to be significant |
| This compound | 40 | 0.82 |
| This compound | 150 | 0.66 |
Data from a Phase 2a, randomized, double-blind, placebo-controlled, dose-finding study. The NRS is an 11-point scale where 0 is no pain and 10 is the worst possible pain.
Experimental Protocols
Biochemical Assay: In Vitro Lyn Kinase Inhibition Assay
This protocol describes a luminescent-based in vitro assay to determine the inhibitory activity of this compound on recombinant human Lyn kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Principle:
The kinase reaction is performed in the presence of Lyn kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP. This compound is added at various concentrations to determine its effect on the kinase's ability to phosphorylate the substrate. The amount of ADP generated is then quantified using a commercially available kit, such as ADP-Glo™ Kinase Assay (Promega). In this system, the remaining ATP is depleted, and the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Materials:
-
Recombinant Human Lyn A Kinase
-
Kinase Substrate (e.g., PTK Substrate - Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound
-
Positive Control Inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing the desired concentrations of Lyn kinase and substrate.
-
Prepare a 2X ATP solution in kinase assay buffer.
-
Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a positive control inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
Add 5 µL of the this compound dilution, positive control, or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of the 2X kinase/substrate mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for Biochemical Assay
Caption: Workflow for the in vitro Lyn kinase inhibition assay.
Cell-Based Assay: Measurement of Lyn Kinase Activity in a Cellular Context
This protocol outlines a method to assess the inhibitory effect of this compound on Lyn kinase activity within a cellular system. This assay involves treating cells with this compound, followed by immunoprecipitation of Lyn kinase and a subsequent in vitro kinase assay on the immunoprecipitated protein.
Principle:
Cells expressing Lyn kinase are treated with various concentrations of this compound. Following treatment, the cells are lysed, and Lyn kinase is specifically isolated using an anti-Lyn antibody conjugated to beads (immunoprecipitation). The activity of the isolated Lyn kinase is then measured in an in vitro kinase assay, similar to the biochemical assay described above, by assessing its ability to phosphorylate an exogenous substrate. A decrease in substrate phosphorylation in samples from this compound-treated cells compared to vehicle-treated cells indicates inhibition of Lyn kinase activity.
Materials:
-
Cell line expressing Lyn kinase (e.g., hematopoietic cell lines like B-cells or a transfected cell line)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Lyn antibody
-
Protein A/G agarose (B213101) beads
-
Kinase assay reagents (as described in the biochemical assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Anti-phosphotyrosine antibody
-
Chemiluminescence detection system
Protocol:
-
Cell Culture and Treatment:
-
Culture the cells to the desired density.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
Immunoprecipitation of Lyn Kinase:
-
Incubate equal amounts of protein from each lysate with an anti-Lyn antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads to each lysate and incubate for an additional 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.
-
-
In Vitro Kinase Assay:
-
Resuspend the beads in kinase assay buffer containing the kinase substrate and ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
-
Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated substrate.
-
Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the results.
-
-
Data Analysis:
-
Quantify the band intensity of the phosphorylated substrate for each sample.
-
Normalize the signal to the amount of immunoprecipitated Lyn kinase (which can be determined by re-probing the blot with an anti-Lyn antibody).
-
Calculate the percentage of inhibition of Lyn kinase activity for each this compound concentration relative to the vehicle control.
-
Experimental Workflow for Cell-Based Assay
Caption: Workflow for the cell-based Lyn kinase activity assay.
Signaling Pathway Visualization
Lyn kinase is a key component of multiple signaling pathways. In immune cells, it has a dual role, participating in both activating and inhibitory signaling cascades.
Lyn Kinase Signaling Pathway
Caption: Simplified signaling pathway of Lyn kinase and the inhibitory action of this compound.
References
- 1. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novaremed.com [novaremed.com]
- 3. Home | Novaremed [novaremed.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. scbt.com [scbt.com]
- 6. LYN - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis and Purification of Nispomeben
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nispomeben is a novel, synthetic, non-opioid analgesic currently under investigation for the treatment of chronic pain conditions, such as painful diabetic peripheral neuropathy. Its chemical name is N-[(2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-yl]-3-phenylpropanamide. The primary mechanism of action of this compound involves the inhibition of Lyn kinase phosphorylation, distinguishing it from traditional analgesics that target opioid, serotonin, or GABA receptors.[1][2] This document provides a detailed, albeit hypothetical, protocol for the synthesis and purification of this compound, based on established principles of organic chemistry, as specific proprietary methods are not publicly available. Additionally, it outlines the proposed signaling pathway through which this compound may exert its analgesic effects.
Proposed Synthetic Route for this compound
The synthesis of this compound can be conceptually approached via a convergent synthesis, involving the preparation of a key chiral amine precursor followed by an amide coupling reaction with 3-phenylpropanoic acid.
Overall Synthetic Scheme:
The retrosynthetic analysis of this compound identifies two primary building blocks: the amine precursor (2S)-1-(4-hydroxyphenyl)-3-[(2S)-2-hydroxypropoxy]propan-2-amine and 3-phenylpropanoic acid . The latter is a commercially available reagent. The core of the synthetic challenge lies in the stereoselective synthesis of the amine precursor.
Experimental Workflow for this compound Synthesis
References
Application Notes: In Vitro Efficacy of Nispomeben on Neuronal Cells
Introduction
Nispomeben is a novel synthetic compound under investigation for its potential neuroprotective properties. This document outlines the in vitro applications of this compound on neuronal cells, providing protocols for assessing its cytoprotective effects and elucidating its mechanism of action. The following data and protocols are intended for researchers, scientists, and drug development professionals working in the field of neurodegenerative disease research.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in neuronal survival and stress response. Preliminary studies suggest that this compound may act as an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular antioxidant responses. By promoting the translocation of Nrf2 to the nucleus, this compound is thought to upregulate the expression of antioxidant enzymes, thereby protecting neuronal cells from oxidative stress-induced damage, a common pathological feature in many neurodegenerative diseases[1].
Data Presentation
Table 1: Cytotoxicity of this compound on SH-SY5Y Neuronal Cells
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 97.5 ± 4.8 |
| 10 | 95.1 ± 5.3 |
| 25 | 93.8 ± 4.9 |
| 50 | 91.2 ± 5.5 |
| 100 | 88.7 ± 6.1 |
-
Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Neuroprotective Effect of this compound against Oxidative Stress
| Treatment Group | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | 100 ± 5.2 |
| H₂O₂ (100 µM) | 48.5 ± 6.8 |
| This compound (1 µM) + H₂O₂ | 62.3 ± 7.1 |
| This compound (5 µM) + H₂O₂ | 78.9 ± 6.5 |
| This compound (10 µM) + H₂O₂ | 89.4 ± 5.9 |
-
SH-SY5Y cells were pre-treated with this compound for 4 hours before a 24-hour exposure to hydrogen peroxide (H₂O₂).
Experimental Protocols
Cell Culture
-
Cell Line: Human neuroblastoma cell line, SH-SY5Y.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard methodologies for assessing cell viability[2][3].
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours[3].
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
Neuroprotection Assay (Oxidative Stress Model)
This protocol assesses the ability of this compound to protect neuronal cells from oxidative damage induced by hydrogen peroxide[4].
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 4 hours.
-
Induction of Oxidative Stress: Introduce hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Cell Viability: Perform the MTT assay as described above to quantify the neuroprotective effects of this compound.
Visualizations
Signaling Pathway of this compound
Caption: Proposed Nrf2-mediated signaling pathway of this compound.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing this compound's neuroprotective effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and genotoxicity of zingiberene on different neuron cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Dissolution of Nispomeben for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nispomeben, also identified as NRD.E1 and NRD135S.E1, is an investigational non-opioid analgesic.[1][2] Its mechanism of action involves the inhibition of Lyn kinase phosphorylation, distinguishing it from traditional pain therapeutics that target opioid, serotonin, GABA, NMDA, or cannabinoid receptors.[1][2][3] As a small molecule under clinical investigation for painful diabetic peripheral neuropathy, understanding its solubility and proper dissolution is critical for accurate and reproducible preclinical research.[4] This document provides detailed application notes and protocols for the dissolution of this compound for in vitro and in vivo experimental use.
Physicochemical Properties of this compound
A summary of key physicochemical properties of this compound is presented below. These properties are crucial for selecting appropriate solvents and anticipating its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 357.44 g/mol | [1] |
| XLogP | 1.56 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Topological Polar Surface Area | 78.79 Ų | [1] |
Recommended Solvents and Stock Solution Preparation
While specific solubility data for this compound in various solvents is not extensively published, its physicochemical properties suggest solubility in organic solvents commonly used in preclinical research. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent. For in vivo studies, a multi-component vehicle is often necessary to ensure biocompatibility and bioavailability.
It is strongly recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.
In Vitro Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, 3.57 mg of this compound is needed (Mass = 10 mmol/L * 1 mL * 357.44 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note on DMSO concentration in cell-based assays: DMSO can have cytotoxic effects at higher concentrations.[5] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is typically ≤ 0.1% to minimize solvent-induced artifacts.
In Vivo Vehicle Formulation
For oral administration in animal models, a suspension or solution in a biocompatible vehicle is required. Since this compound is being developed as an orally active drug, creating a stable formulation is key.[4] A common vehicle for oral gavage in rodents is a mixture of Tween 80, carboxymethylcellulose (CMC), and saline.
Materials:
-
This compound powder
-
Tween 80
-
Sodium Carboxymethylcellulose (Na-CMC)
-
Sterile 0.9% saline
-
Homogenizer or sonicator
Example Vehicle Formulation (0.5% Tween 80, 0.5% Na-CMC in Saline):
-
Prepare the vehicle by first dissolving 0.5% (w/v) Na-CMC in sterile saline. This may require heating and stirring. Allow the solution to cool to room temperature.
-
Add 0.5% (v/v) Tween 80 to the Na-CMC solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the vehicle to the this compound powder.
-
Gradually add the remaining vehicle while continuously mixing or homogenizing to form a uniform suspension.
-
Prepare this formulation fresh on the day of the experiment.
Experimental Workflows
In Vitro Cellular Assay Workflow
The following diagram illustrates a general workflow for testing the effects of this compound on a cellular signaling pathway.
This compound Signaling Pathway
This compound's primary mechanism of action is the inhibition of Lyn kinase phosphorylation.[1][2][3] The exact downstream signaling cascade leading to analgesia is still under investigation. The following diagram depicts the known mechanism.
Safety Precautions
As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and its solutions. Work in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.
Conclusion
The successful use of this compound in experimental settings is contingent on its proper dissolution. The protocols and information provided herein offer a starting point for researchers. Due to the limited publicly available data on this compound's solubility, it is imperative that researchers conduct their own validation experiments to ensure the accuracy and reliability of their findings. The elucidation of this compound's full signaling pathway and its interactions with other cellular components will be a key area for future research.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SID 500839917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. News September 2, 2025 | Novaremed [novaremed.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nispomeben in Combination with Other Analgesics
For Research Use Only
Introduction
Nispomeben is a novel, potent, non-opioid analgesic compound under investigation for its potential in pain management.[1] As with many analgesics, its efficacy may be enhanced, and its side-effect profile improved, through co-administration with other classes of pain-relieving medications. The rationale for combining analgesics with different mechanisms of action is to achieve synergistic or additive effects, allowing for lower doses of each compound and potentially reducing the incidence of adverse events.[2] This document outlines hypothetical application notes and protocols for the preclinical evaluation of this compound in combination with other common analgesics, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids. These protocols are intended to serve as a foundational framework for researchers in the field of pain and analgesia.
Hypothetical Preclinical Data Summary
The following tables represent illustrative data from hypothetical preclinical studies investigating the efficacy of this compound in combination with other analgesics in a rodent model of inflammatory pain.
Table 1: Analgesic Efficacy of this compound in Combination with an NSAID (Diclofenac) in the Formalin Test (Late Phase) in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Paw Licking Time (seconds) ± SEM | % Maximal Possible Effect (%MPE) |
| Vehicle Control | - | 150 ± 12.5 | 0% |
| This compound | 10 | 95 ± 8.2 | 36.7% |
| Diclofenac | 5 | 105 ± 9.1 | 30.0% |
| This compound + Diclofenac | 10 + 5 | 40 ± 5.5 | 73.3% |
Table 2: Analgesic Efficacy of this compound in Combination with an Opioid (Morphine) in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg, s.c.) | Latency to Response (seconds) ± SEM | % Maximal Possible Effect (%MPE) |
| Vehicle Control | - | 10.2 ± 1.1 | 0% |
| This compound | 20 | 18.5 ± 1.9 | 42.4% |
| Morphine | 2 | 22.3 ± 2.5 | 61.8% |
| This compound + Morphine | 20 + 2 | 35.8 ± 3.1 | 130.8% (Synergistic Effect) |
Signaling Pathways and Mechanisms of Action
The following diagram illustrates a hypothetical signaling pathway for this compound and its interaction with pathways targeted by other analgesics. This is a speculative model based on common analgesic mechanisms.
Caption: Hypothetical signaling pathways for this compound, NSAIDs, and Opioids converging on a nociceptive neuron.
Experimental Protocols
Acetic Acid-Induced Writhing Test in Mice
This model assesses visceral pain.
-
Animals: Male Swiss Webster mice (20-25 g).
-
Housing: Standard laboratory conditions, 12-hour light/dark cycle, ad libitum access to food and water.
-
Procedure:
-
Acclimatize mice to the testing environment for 30 minutes.
-
Administer this compound, the combination analgesic (e.g., paracetamol), or vehicle control via the appropriate route (e.g., oral gavage).
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).
-
Immediately place the mouse in an observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.
-
-
Data Analysis: Compare the number of writhes in the treatment groups to the vehicle control group. Calculate the percentage of inhibition.
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate anti-inflammatory and analgesic effects.
-
Animals: Male Wistar rats (150-200 g).
-
Housing: As described above.
-
Procedure:
-
Measure the baseline paw volume of the right hind paw using a plethysmometer.
-
Administer this compound, the combination analgesic (e.g., an NSAID), or vehicle control.
-
After the appropriate pretreatment time, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
Experimental Workflow Diagram
Caption: A generalized workflow for preclinical studies of combination analgesics.
Conclusion
The combination of this compound with other analgesics represents a promising strategy for enhancing pain relief while potentially mitigating dose-related side effects. The protocols and illustrative data presented here provide a framework for the systematic evaluation of these combinations in preclinical models. Further research is warranted to elucidate the precise mechanisms of interaction and to establish the safety and efficacy of such combination therapies in clinical settings. The successful combination of analgesics relies on targeting different pain pathways to achieve a multi-modal therapeutic effect.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic Drugs Combinations in the Treatment of Different Types of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parenteral Ready-to-Use Fixed-Dose Combinations Including NSAIDs with Paracetamol or Metamizole for Multimodal Analgesia—Approved Products and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of an Investigational Anti-Cancer Agent
A Note on Nispomeben: It is important to clarify that this compound is currently under investigation as a non-opioid analgesic for the treatment of chronic pain, such as that associated with diabetic peripheral neuropathy[1][2][3][4]. Its mechanism is reported to involve the inhibition of Lyn kinase phosphorylation, and it does not appear to target typical pain receptors like opioid receptors[1][2][3]. The available scientific literature does not indicate that this compound is being developed as an anti-cancer agent. Therefore, the following application notes and protocols are provided as a representative guide for assessing the in vivo efficacy of a hypothetical investigational anti-cancer compound, and are not specific to this compound.
These protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Application Note 1: Murine Xenograft Models for Solid Tumor Growth Inhibition
Introduction: Human tumor xenograft models are a cornerstone of preclinical oncology research, enabling the in vivo evaluation of novel anti-cancer agents. In these models, human cancer cells are implanted into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the foreign cells[5][6]. This allows for the growth of human tumors in a living organism, providing a platform to assess the efficacy of a test compound in a more complex biological system than in vitro cell cultures[7][8]. The primary endpoint in these studies is often the inhibition of tumor growth over time[9].
Key Principles: The successful implementation of xenograft studies relies on several factors, including the choice of cell line, the site of implantation (subcutaneous or orthotopic), and the appropriate mouse strain (e.g., athymic nude or NSG mice)[6][9][10]. Subcutaneous models, where tumor cells are injected under the skin, are widely used due to the ease of tumor implantation and subsequent measurement[8][9]. Orthotopic models, where tumor cells are implanted in the corresponding organ of origin, can provide a more clinically relevant tumor microenvironment but are technically more demanding[8].
Experimental Design Considerations: A typical study design involves a control group receiving a vehicle and one or more experimental groups receiving the test compound at different doses. Key parameters to be determined include the route of administration, dosing schedule, and study duration. Tumor volume is measured regularly, and at the end of the study, tumors can be excised for further analysis, such as histology, immunohistochemistry, or molecular profiling.
Protocol 1: Subcutaneous Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an investigational compound by assessing its ability to inhibit the growth of subcutaneously implanted human cancer cells in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., LLC cells)[11]
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel® or similar basement membrane extract[11]
-
Investigational compound and vehicle
-
Anesthetic (e.g., isoflurane)
-
Calipers for tumor measurement
-
Syringes and needles (23-27 gauge)
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin, wash with PBS, and perform a cell count. Resuspend the cells in a mixture of cold PBS and Matrigel® (e.g., 1:1 ratio) at the desired concentration (e.g., 1 x 10^6 cells per 100 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse[11].
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor the health of the animals daily.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into control and treatment groups[10]. Begin treatment with the investigational compound or vehicle according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection)[10].
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a specified duration. Euthanize the mice and excise the tumors for downstream analysis.
Data Presentation:
| Group | Treatment | Number of Animals (n) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| 1 | Vehicle Control | 10 | 150.5 ± 25.2 | 1500.8 ± 301.5 | N/A |
| 2 | Compound A (10 mg/kg) | 10 | 148.9 ± 23.8 | 850.2 ± 180.4 | 43.3 |
| 3 | Compound A (30 mg/kg) | 10 | 151.2 ± 26.1 | 425.6 ± 95.7 | 71.6 |
Tumor Growth Inhibition (TGI) is calculated as: (1 - (Mean final volume of treated group / Mean final volume of control group)) x 100%[10].
Workflow Diagram:
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Application Note 2: Assessment of Anti-Angiogenic Activity
Introduction: Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis[12][13]. Many anti-cancer therapies are designed to inhibit this process. Several in vivo assays are available to assess the anti-angiogenic potential of a compound. The Matrigel plug assay is a widely used method to quantify the formation of new blood vessels in response to pro-angiogenic factors, and to evaluate the inhibitory effect of a test compound[13][14].
Key Principles: Matrigel is a basement membrane extract that is liquid at 4°C and forms a solid gel at body temperature. When mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and injected subcutaneously into mice, it forms a plug that is infiltrated by host cells, leading to the formation of new blood vessels[13]. The extent of angiogenesis within the plug can be quantified by measuring hemoglobin content or by histological analysis of vascular structures.
Protocol 2: Matrigel Plug Angiogenesis Assay
Objective: To evaluate the anti-angiogenic efficacy of an investigational compound by its ability to inhibit growth factor-induced vessel formation in a Matrigel plug.
Materials:
-
Matrigel (growth factor-reduced)
-
Pro-angiogenic factor (e.g., VEGF)
-
Heparin
-
Immunodeficient mice
-
Investigational compound and vehicle
-
Drabkin's reagent for hemoglobin quantification
-
Syringes and needles (25 gauge)
Procedure:
-
Preparation: Thaw Matrigel on ice. Mix the Matrigel with the pro-angiogenic factor and heparin. The investigational compound can be mixed directly into the Matrigel or administered systemically to the animals.
-
Injection: Inject the ice-cold Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug as it warms to body temperature.
-
Treatment: If not mixed in the plug, administer the investigational compound and vehicle systemically according to the desired schedule.
-
Plug Excision: After a defined period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantification:
-
Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent and a spectrophotometer. The amount of hemoglobin is proportional to the number of red blood cells, and thus to the vascularization of the plug.
-
Histology: Alternatively, fix the plugs in formalin, embed in paraffin, and perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessels.
-
Data Presentation:
| Group | Treatment | Number of Animals (n) | Mean Hemoglobin (mg/dL) ± SD | Inhibition of Angiogenesis (%) |
| 1 | Vehicle Control | 8 | 5.8 ± 1.2 | N/A |
| 2 | Compound B (20 mg/kg) | 8 | 3.5 ± 0.8 | 39.7 |
| 3 | Compound B (50 mg/kg) | 8 | 2.1 ± 0.5 | 63.8 |
Inhibition of Angiogenesis is calculated as: (1 - (Mean Hb of treated group / Mean Hb of control group)) x 100%.
Logical Relationship Diagram:
Caption: Logical diagram of an anti-angiogenesis assay.
Application Note 3: In Vivo Assessment of Apoptosis
Introduction: Inducing apoptosis (programmed cell death) in cancer cells is a primary mechanism of action for many chemotherapeutic agents. Assessing the level of apoptosis in tumors following treatment provides direct evidence of a compound's cytotoxic or cytostatic effects. Several methods can be used to detect apoptosis in tumor tissues harvested from in vivo studies, with TUNEL and cleaved caspase-3 staining being among the most common.
Key Principles:
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis[15][16]. The enzyme TdT labels the 3'-OH ends of DNA fragments with labeled dUTPs, which can then be visualized.
-
Cleaved Caspase-3 Staining: Caspases are a family of proteases that execute the apoptotic program. Caspase-3 is a key executioner caspase, and its cleavage from an inactive pro-form to its active form is a central event in apoptosis. Immunohistochemical staining using an antibody specific to the cleaved (active) form of caspase-3 can identify apoptotic cells[15][17].
Protocol 3: Immunohistochemical Analysis of Apoptosis in Tumor Tissue
Objective: To quantify the level of apoptosis in tumor xenografts following treatment with an investigational compound.
Materials:
-
Excised tumors from an efficacy study (Protocol 1)
-
Formalin or other fixative
-
Paraffin embedding reagents
-
Microtome
-
Microscope slides
-
Antibody specific for cleaved caspase-3
-
TUNEL assay kit
-
Secondary antibodies and detection reagents
-
Microscope and imaging software
Procedure:
-
Tissue Processing: Immediately after excision, fix the tumors in 10% neutral buffered formalin for 24 hours.
-
Embedding and Sectioning: Dehydrate the fixed tissues through a series of ethanol (B145695) grades, clear with xylene, and embed in paraffin. Cut thin sections (e.g., 4-5 µm) using a microtome and mount on slides.
-
Staining (Cleaved Caspase-3):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the epitope.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with the primary antibody against cleaved caspase-3.
-
Incubate with a labeled secondary antibody.
-
Add substrate-chromogen to develop the color.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
-
Staining (TUNEL):
-
Deparaffinize and rehydrate the tissue sections.
-
Follow the specific instructions of the commercial TUNEL kit, which typically involves permeabilization followed by incubation with the TdT enzyme and labeled nucleotides.
-
Visualize the signal using a fluorescent microscope or by converting it to a chromogenic signal.
-
-
Imaging and Quantification:
-
Capture images of multiple representative fields from each tumor section under a microscope.
-
Quantify the percentage of positive cells (apoptotic cells) relative to the total number of cells in each field. This can be done manually by counting or using automated image analysis software.
-
Data Presentation:
| Group | Treatment | Apoptotic Index (% Cleaved Caspase-3 Positive Cells) ± SD | Apoptotic Index (% TUNEL Positive Cells) ± SD |
| 1 | Vehicle Control | 2.1 ± 0.8 | 1.8 ± 0.6 |
| 2 | Compound C (25 mg/kg) | 15.7 ± 4.2 | 14.9 ± 3.8 |
| 3 | Compound C (75 mg/kg) | 38.4 ± 9.5 | 35.2 ± 8.1 |
Signaling Pathway Diagram:
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. LLC cells tumor xenograft model [protocols.io]
- 12. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment methods for angiogenesis and current approaches for its quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. Apoptosis | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Nispomeben in Non-Opioid Pain Relief Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nispomeben (formerly NRD.E1) is an investigational, orally active, small molecule being developed as a non-opioid analgesic for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN).[1][2][3] Its novel mechanism of action, which does not involve opioid receptors, makes it a promising candidate to address the unmet medical need for effective and non-addictive pain therapies.[1][2][3] this compound has been granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of PDPN.[3]
These application notes provide an overview of this compound's mechanism of action, summaries of clinical trial data, and detailed protocols for preclinical and clinical research to facilitate further investigation into its therapeutic potential.
Mechanism of Action: Inhibition of Lyn Kinase
This compound's analgesic effect is attributed to its unique mechanism of action: the inhibition of Lyn kinase phosphorylation.[4] Lyn is a member of the Src family of non-receptor protein tyrosine kinases, which are crucial regulators of various cellular signaling pathways.[5] Expressed in hematopoietic and neuronal cells, Lyn kinase is involved in both activating and inhibitory signaling cascades that modulate immune responses and neuronal functions.[5][6][7]
In the context of pain, particularly neuropathic pain, the inhibition of Lyn kinase by this compound is thought to interfere with neuroinflammatory processes in the central nervous system. Lyn kinase can be activated by stimuli such as Brain-Derived Neurotrophic Factor (BDNF) and, in turn, phosphorylate downstream targets like Myosin Light Chain Kinase (MLCK), influencing neuronal activity.[8] By inhibiting Lyn kinase, this compound may disrupt these signaling pathways, leading to a reduction in neuronal hypersensitivity and pain perception.
Proposed Signaling Pathway for this compound's Analgesic Effect
Quantitative Data from Clinical Trials
This compound has undergone Phase 1 and a Phase 2a clinical trial. A Phase 2b trial is currently ongoing with topline results expected in late 2025.[3][9]
Phase 2a Efficacy Data in Painful Diabetic Peripheral Neuropathy
The Phase 2a study was a randomized, double-blind, placebo-controlled, dose-finding, proof-of-concept study in 88 patients with moderate to severe PDPN over a 3-week treatment period.[1][2]
| Dose Group | Placebo-Corrected Treatment Effect (Change in NRS) | p-value |
| 40 mg/day | -0.82 | 0.034 |
| 150 mg/day | -0.66 | 0.061 |
| NRS: Numerical Rating Scale for pain (0-10, where 0 is no pain and 10 is the worst possible pain). A negative value indicates a greater reduction in pain compared to placebo.[10][11][12][13][14] The pre-specified p-value for statistical significance with multiplicity adjustment was p=0.016, which was narrowly missed.[1] |
Phase 1 Pharmacokinetic Profile
Three Phase 1 studies in healthy volunteers provided the following pharmacokinetic insights.
| Parameter | Observation |
| Absorption | Dose-dependent |
| Food Effect | Small increase in peak exposure when administered with food |
| Accumulation | No relevant accumulation after repeated oral administration |
| Single doses up to 1200 mg and repeated doses of 300 mg/day for five consecutive days were studied.[1][2] |
Safety and Tolerability (Phase 1 and 2a)
Across both Phase 1 and Phase 2a studies, this compound was reported to be well-tolerated.
| Adverse Events | Observation |
| Treatment-Emergent Adverse Events | No subject discontinuations due to treatment-emergent adverse events in the Phase 2a study.[1] |
| Serious Adverse Events | Not reported in the available literature for Phase 1 or 2a. |
Experimental Protocols
Preclinical Evaluation of this compound in a Rodent Model of Diabetic Neuropathy
This protocol describes a standard method for inducing diabetic neuropathy in rats using streptozotocin (B1681764) (STZ) and assessing the analgesic efficacy of a test compound like this compound.
1. Induction of Diabetic Neuropathy (STZ Model)
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Induction Agent: Streptozotocin (STZ) dissolved in 0.9% sodium chloride.
-
Procedure:
-
Fast rats overnight.[15]
-
Administer a single intraperitoneal (i.p.) injection of STZ (60-75 mg/kg).[16][17]
-
Confirm diabetes one week post-injection by measuring blood glucose levels from a tail vein sample. Animals with blood glucose levels ≥15 mM (or >300 mg/dL) are considered diabetic.[16][17]
-
Monitor body weight and general health of the animals.
-
2. Assessment of Neuropathic Pain
-
Mechanical Allodynia (von Frey Test):
-
Acclimatize rats in individual Plexiglas chambers on a wire mesh floor for at least 15-20 minutes.[16][17]
-
Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place rats on a glass surface within an enclosure and allow them to acclimatize.[4][18][19][20]
-
Position a radiant heat source under the glass, focused on the plantar surface of the hind paw.[4][18][19][20]
-
Measure the latency for the rat to withdraw its paw from the heat source. A cut-off time (e.g., 20-35 seconds) should be used to prevent tissue damage.[18]
-
3. Administration of this compound and Data Analysis
-
Dosing: Administer this compound or vehicle control orally (gavage) at predetermined doses.
-
Testing: Perform von Frey and Hargreaves tests at baseline (before STZ), post-diabetes confirmation (before treatment), and at various time points after this compound administration.
-
Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
Clinical Trial Protocol Outline: Phase 2 Study of this compound for Painful Diabetic Peripheral Neuropathy
This protocol is based on the design of the completed Phase 2a study of this compound.[1][2]
1. Study Design
-
Randomized, double-blind, placebo-controlled, dose-finding, multicenter study.
2. Patient Population
-
Inclusion Criteria:
-
Adults with a diagnosis of painful diabetic peripheral neuropathy for at least 3 months.
-
Moderate to severe pain, defined as a score of ≥4 on an 11-point Numerical Rating Scale (NRS).
-
-
Exclusion Criteria:
-
Other causes of peripheral neuropathy.
-
Use of other analgesic medications that cannot be washed out.
-
3. Treatment
-
Run-in Period: A 1-week single-blind placebo run-in period to establish baseline pain scores and exclude placebo responders.[1]
-
Treatment Arms:
4. Efficacy and Safety Assessments
-
Primary Endpoint: Change from baseline in the weekly average of the 24-hour average pain score on the 11-point NRS.
-
Secondary Endpoints:
-
Patient Global Impression of Change (PGIC).
-
Sleep interference scores.
-
Short-Form McGill Pain Questionnaire (SF-MPQ).
-
-
Safety Assessments:
-
Incidence and severity of adverse events.
-
Physical and neurological examinations.
-
Laboratory evaluations.
-
5. Statistical Analysis
-
The primary efficacy analysis will compare the change in NRS scores between each this compound dose group and the placebo group.
-
Appropriate statistical tests will be used to analyze secondary endpoints and safety data.
Visualizations
Experimental Workflow for Preclinical Assessment
Logical Flow of a Phase 2 Clinical Trial
References
- 1. novaremed.com [novaremed.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. Hargreaves Test (Plantar Test). [bio-protocol.org]
- 5. LYN - Wikipedia [en.wikipedia.org]
- 6. Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review [mdpi.com]
- 7. Lyn Kinase Regulates Mesolimbic Dopamine Release: Implication for Alcohol Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-derived neurotrophic factor regulates LYN kinase–mediated myosin light chain kinase activation to modulate nonmuscle myosin II activity in hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. News | Novaremed [novaremed.com]
- 10. Numeric rating scale for pain should be used in an ordinal but not interval manner. A retrospective analysis of 346,892 patient reports of the quality improvement in postoperative pain treatment registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of a Pain Tolerability Question With the Numeric Rating Scale for Assessment of Self-reported Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Associations of Pain Numeric Rating Scale Scores Collected during Usual Care with Research Administered Patient Reported Pain Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinically important changes in acute pain outcome measures: a validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pain assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. ndineuroscience.com [ndineuroscience.com]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 19. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 20. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [en.bio-protocol.org]
Troubleshooting & Optimization
Nispomeben solubility and stability issues
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the solubility and stability of Nispomeben. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: For initial stock solutions of this compound, it is recommended to use a high-purity, anhydrous organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of small molecule kinase inhibitors. Ethanol may also be a viable option. It is crucial to start with a high concentration (e.g., 10-50 mM) in the organic solvent, which can then be diluted into aqueous buffers for your experiments.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous medium, the significant increase in solvent polarity can cause the compound to precipitate.[1] Here are some troubleshooting steps:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%, to minimize solvent effects and potential toxicity in cellular assays.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. You can also try adding the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion.
-
Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve the precipitate.[1] However, be cautious with heat as it may degrade the compound over time.
-
pH Adjustment: The solubility of this compound may be pH-dependent. If the compound has ionizable groups, adjusting the pH of the aqueous buffer could improve its solubility.
Q3: How should I store this compound to ensure its stability?
A3: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For working solutions in aqueous buffers, it is recommended to prepare them fresh for each experiment.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not publicly documented, small molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. It is advisable to protect this compound solutions from prolonged exposure to light and extreme pH conditions. A stability study can help identify the specific degradation products and pathways.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
-
Problem: this compound precipitates out of solution during the preparation of working dilutions in phosphate-buffered saline (PBS) or cell culture media.
-
Possible Causes:
-
The aqueous solubility of this compound is low.
-
The final concentration of the compound exceeds its solubility limit in the aqueous buffer.
-
The final concentration of DMSO is too low to maintain solubility.
-
-
Solutions:
-
Formulation Strategies: Consider using co-solvents (e.g., ethanol, polyethylene (B3416737) glycol) or formulating this compound with solubility-enhancing excipients such as cyclodextrins.
-
pH Optimization: Determine the pH-solubility profile of this compound to identify the optimal pH range for your experiments.
-
Particle Size Reduction: For in vivo studies, micronization or nanocrystal formulations can improve the dissolution rate and bioavailability.
-
Issue 2: Inconsistent Results in Cellular Assays
-
Problem: High variability in the biological activity of this compound is observed between experiments.
-
Possible Causes:
-
Precipitation of the compound in the cell culture medium, leading to an inaccurate effective concentration.
-
Degradation of this compound in the assay buffer over the course of the experiment.
-
Binding of the compound to plasticware.
-
-
Solutions:
-
Solubility Confirmation: Before conducting your assay, visually inspect your final working solution for any precipitate. You can also centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved compound.
-
Stability Assessment: Perform a short-term stability study of this compound in your cell culture medium at 37°C to determine its rate of degradation.
-
Use of Low-Binding Plates: If non-specific binding is suspected, consider using low-protein-binding microplates.
-
Data Presentation
Disclaimer: The following tables contain representative data for a hypothetical small molecule kinase inhibitor and are intended for illustrative purposes only. Specific quantitative data for this compound is not publicly available.
Table 1: Example Solubility of a Hypothetical Kinase Inhibitor in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| DMSO | 25 | >100 |
| Ethanol | 25 | 15.2 |
| PBS (pH 7.4) | 25 | <0.01 |
| 5% DMSO in PBS (pH 7.4) | 25 | 0.05 |
| 10% PEG400 in Water | 25 | 0.2 |
Table 2: Example Stability of a Hypothetical Kinase Inhibitor in Solution (Remaining % after Incubation)
| Condition | 4 hours | 24 hours | 48 hours |
| PBS (pH 7.4) at 37°C | 95% | 80% | 65% |
| Cell Culture Medium + 10% FBS at 37°C | 92% | 75% | 58% |
| DMSO at Room Temperature | >99% | >99% | >99% |
| Aqueous Buffer (pH 5.0) at 37°C | 98% | 90% | 82% |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol is for determining the kinetic solubility of this compound in an aqueous buffer, which is the concentration at which the compound starts to precipitate from a solution prepared by diluting a DMSO stock.
Materials:
-
This compound solid powder
-
DMSO (anhydrous, high purity)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity or light scattering (nephelometer)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Add the aqueous buffer to each well, ensuring the final DMSO concentration is consistent across all wells (e.g., 1%).
-
Seal the plate and incubate at room temperature with gentle shaking for 2 hours.
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Short-Term Stability Assessment by HPLC
This protocol provides a method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solution of interest (e.g., cell culture medium)
-
HPLC system with a UV detector
-
Appropriate HPLC column and mobile phase
Procedure:
-
Prepare a working solution of this compound in the solution of interest at a known concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 2, 4, 8, 24 hours), take additional aliquots and analyze them by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation.
Visualizations
Caption: Experimental workflow for kinetic solubility assessment.
Caption: this compound's proposed mechanism via inhibition of Lyn kinase signaling.
References
Technical Support Center: Overcoming Poor Bioavailability of Nispomeben in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges related to the bioavailability of Nispomeben.
Disclaimer: Publicly available information on the specific physicochemical properties of this compound, such as its aqueous solubility and permeability, is limited. However, based on available data from Phase I clinical trials, which indicate a positive food effect on its absorption, it is reasonable to infer that this compound may exhibit low aqueous solubility, a characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.[1][2] The following guidance is based on established strategies for improving the bioavailability of poorly soluble drugs and should be adapted and optimized for this compound through experimental evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NRD.E1 or NRD135S.E1, is an orally active, non-opioid small molecule being developed as an analgesic for chronic pain, such as painful diabetic peripheral neuropathy.[3][4][5] Its mechanism of action is believed to involve the inhibition of Lyn kinase phosphorylation.[6]
Q2: What are the known physicochemical properties of this compound?
A2: While comprehensive experimental data is not publicly available, calculated physicochemical properties from public databases suggest a molecular weight of 357.44 g/mol and an XLogP of 1.56. This compound does not violate Lipinski's rule of five, suggesting good potential for drug-likeness.[6][7]
Q3: Why might this compound exhibit poor bioavailability?
A3: Phase I clinical studies have shown that the exposure to this compound increases when administered with food.[1][2] This "food effect" is often observed with drugs that have low aqueous solubility. Therefore, it is hypothesized that the primary barrier to this compound's bioavailability is its poor dissolution in gastrointestinal fluids.
Q4: What is the Biopharmaceutics Classification System (BCS) and where might this compound fit?
A4: The BCS is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8] Given the evidence of a positive food effect on absorption, it is plausible that this compound is a BCS Class II compound, characterized by low solubility and high permeability.[1][2][8]
Troubleshooting Guide: Low this compound Exposure in In Vivo Experiments
Issue: Inconsistent or low plasma concentrations of this compound in animal models.
Possible Cause 1: Poor Dissolution in Gastrointestinal Fluids
If this compound has low aqueous solubility, its dissolution rate may be the limiting step for absorption, leading to low and variable plasma levels.
Solutions:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the this compound drug substance increases its surface area-to-volume ratio, which can significantly enhance the dissolution rate.
-
Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract.
Possible Cause 2: Inadequate Vehicle for Oral Dosing
The choice of vehicle for oral administration is critical for poorly soluble compounds. An inappropriate vehicle can lead to drug precipitation in the gastrointestinal tract.
Solutions:
-
Screening of Vehicles: Test a range of vehicles with varying solubilizing capacities, such as aqueous solutions with co-solvents (e.g., polyethylene (B3416737) glycol 400, propylene (B89431) glycol), suspensions with suspending agents, or lipid-based solutions.
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle to favor the ionized form can improve its solubility.
Quantitative Data on Bioavailability Enhancement Strategies
The following table summarizes the potential impact of various formulation strategies on the bioavailability of poorly soluble drugs, based on literature examples.
| Formulation Strategy | Example Drug | Fold Increase in Bioavailability (Approximate) | Reference Compound Formulation |
| Micronization | Griseofulvin | 2-5 | Coarse Powder |
| Nanosuspension | Aprepitant | 3-6 | Micronized Suspension |
| Solid Dispersion | Itraconazole | 5-10 | Crystalline Drug |
| SEDDS | Cyclosporine A | 4-8 | Corn Oil Solution |
Note: The reported fold increase in bioavailability is highly dependent on the specific drug, formulation composition, and animal model used. This table is for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound drug substance
-
Stabilizer solution (e.g., 1% w/v solution of Poloxamer 188 or Hydroxypropyl methylcellulose (B11928114) (HPMC) in purified water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the milling media to the suspension at a ratio of 1:1 (v/v).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for a predetermined time (e.g., 1-4 hours). The milling time should be optimized to achieve the desired particle size.
-
Periodically withdraw samples to monitor the particle size distribution.
-
Once the desired particle size (typically < 200 nm) is achieved, separate the nanosuspension from the milling media by sieving.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Formulation of a this compound Solid Dispersion by Hot-Melt Extrusion
Objective: To prepare an amorphous solid dispersion of this compound to improve its solubility and dissolution.
Materials:
-
This compound drug substance
-
Hydrophilic polymer (e.g., Soluplus®, Kollidon® VA 64, HPMC-AS)
-
Plasticizer (optional, e.g., polyethylene glycol 400, triethyl citrate)
-
Hot-melt extruder with a twin-screw setup
-
Differential Scanning Calorimeter (DSC)
-
X-ray Powder Diffractometer (XRPD)
Procedure:
-
Physically mix this compound and the chosen polymer (and plasticizer, if used) at a predetermined ratio (e.g., 1:3 drug-to-polymer ratio).
-
Set the temperature profile of the extruder barrels based on the thermal properties of the components (typically above the glass transition temperature of the polymer but below the degradation temperature of this compound).
-
Feed the physical mixture into the extruder at a constant rate.
-
Collect the extrudate after it passes through the die.
-
Allow the extrudate to cool and solidify.
-
Mill the extrudate to obtain a powder of uniform particle size.
-
Characterize the solid dispersion using DSC and XRPD to confirm the amorphous state of this compound.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Postulated mechanism of action of this compound.
References
- 1. First-in-Human Single-Ascending-Dose, Multiple-Dose, and Food Interaction Studies of NRD.E1, an Innovative Nonopioid Therapy for Painful Diabetic Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. News June 23, 2022 | Novaremed [novaremed.com]
- 3. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News September 2, 2025 | Novaremed [novaremed.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound | C21H27NO4 | CID 51033894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Optimizing Nispomeben Concentration for In Vitro Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the experimental concentration of Nispomeben for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as NRD.E1 or NRD135S.E1, is an orally active, non-opioid analgesic small molecule.[1] Its primary mechanism of action is the inhibition of Lyn kinase phosphorylation.[1][2] Unlike many analgesics, this compound does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it target sodium or calcium channels.[1][2] The precise downstream signaling pathways are still under investigation. This compound is currently in clinical development for the treatment of painful diabetic peripheral neuropathy and has received Fast Track designation from the U.S. Food and Drug Administration (FDA).[3]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: As this compound is an investigational compound, publicly available data on optimal in vitro concentrations is limited. However, based on its target, Lyn kinase, a logical starting point is to perform a dose-response study over a broad concentration range. For initial experiments, a range of 1 nM to 10 µM is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line and assay. This range is informed by the IC50 values of other known Lyn kinase inhibitors.
Q3: How should I prepare and store this compound stock solutions?
A3: Like many small molecule kinase inhibitors, this compound is expected to have low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). To ensure complete dissolution, gentle warming and sonication may be beneficial.
Storage Recommendations:
-
Powder: Store at -20°C for long-term stability.
-
Stock Solution: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.
Q4: Which cell lines are appropriate for studying the effects of this compound?
A4: The choice of cell line should be guided by your research objectives and the known expression of Lyn kinase. Lyn kinase is predominantly expressed in hematopoietic cells (B cells, T cells, and myeloid cells), as well as in some cancer cell lines such as melanoma. Consider cell lines where the Lyn kinase signaling pathway is active and relevant to the biological question being investigated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Test a higher concentration range (e.g., up to 50 µM). |
| Cell line does not express sufficient levels of active Lyn kinase. | Confirm Lyn kinase expression and phosphorylation status in your cell line via Western blot. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| Compound degradation. | Prepare fresh dilutions from a new aliquot of your stock solution. Ensure proper storage of stock solutions. | |
| Excessive cell death, even at low concentrations | High cytotoxicity of this compound in the chosen cell line. | Use a lower concentration range. Reduce the incubation time. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is consistent across all treatments and controls and does not exceed a non-toxic level (typically ≤ 0.5%). | |
| Off-target effects. | While this compound is a Lyn kinase inhibitor, high concentrations may affect other kinases. Consider performing a kinase inhibitor profiling screen to assess specificity. | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| Uneven compound distribution. | Mix the plate gently by tapping after adding the compound. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. | |
| Difficulty dissolving this compound | Compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the stock in pre-warmed (37°C) cell culture medium and vortex immediately. |
| Precipitation in cell culture medium. | Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different formulation approach if possible. |
Data Presentation
Table 1: IC50 Values of Various Lyn Kinase Inhibitors (for reference)
| Compound | Target(s) | IC50 (nM) for Lyn |
| Saracatinib (AZD0530) | Src family kinases | 5 |
| XL228 | ABL, Aurora A, IGF-1R, SRC, LYN | 2 |
| SU6656 | Src family kinases | 130 |
| PRT062607 (P505-15) | Syk, Lyn | 192 |
| Nintedanib | VEGFR, FGFR, PDGFR, Lyn | 195 |
This table provides IC50 values for other Lyn kinase inhibitors to serve as a reference for designing dose-response experiments for this compound. The optimal concentration for this compound will need to be determined empirically for each specific cell line and assay.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be ≤ 0.5%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Phospho-Lyn Kinase
This protocol is to determine if this compound inhibits the phosphorylation of Lyn kinase.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-Lyn kinase (e.g., p-Lyn Tyr507) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total Lyn kinase and a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Troubleshooting Nispomeben efficacy in animal models
Technical Support Center: Nispomeben
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing this compound in preclinical animal models of pain.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational non-opioid analgesic. Its mechanism of action involves the inhibition of Lyn tyrosine kinase phosphorylation.[1][2] Lyn kinase, a member of the Src family of kinases (SFKs), has been identified as a critical component in the pathogenesis of neuropathic pain.[3][4] Specifically, it is involved in the upregulation of the P2X4 receptor in spinal microglia following peripheral nerve injury, a key process in the development of tactile allodynia.[3][4] Lyn kinase is also implicated in neuroinflammatory processes and the regulation of glycometabolism in microglia, which contribute to neuropathic pain.[5] By inhibiting Lyn kinase, this compound aims to disrupt these signaling pathways and thereby reduce pain hypersensitivity.
Efficacy Troubleshooting
Q2: We are not observing the expected analgesic efficacy with this compound in our animal model, despite promising in vitro data. What are the possible reasons?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be contributing to the lack of efficacy in your animal model. These can be broadly categorized into issues with the drug's formulation and administration, suboptimal dosage, or inappropriate model selection. A systematic approach to troubleshooting is recommended.
Q3: this compound has low aqueous solubility. Could the formulation be the issue?
A3: Yes, improper formulation is a very common reason for the lack of in vivo efficacy of poorly water-soluble compounds.[6][7] Low solubility can lead to poor absorption, low bioavailability, and high inter-animal variability.[8][9]
Troubleshooting Steps:
-
Solubility Assessment: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Formulation Optimization: If solubility is low, consider using alternative formulation strategies.[7][8][10]
-
Stability: Ensure the formulation is stable and that this compound does not precipitate out of solution or suspension before or after administration.
Data Presentation: Example Formulations for Poorly Soluble Compounds
| Formulation Type | Composition Example | Advantages | Disadvantages |
| Suspension | 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) + 0.1% Tween 80 in water | Simple to prepare; suitable for early-stage screening. | May have low bioavailability; risk of non-uniform dosing if not properly suspended.[11] |
| Solution (Co-solvent) | 10% DMSO + 40% PEG 400 + 50% Saline | Can significantly increase solubility; suitable for IV administration if sterile. | Co-solvents can have their own toxicities or pharmacological effects. |
| Lipid-Based (SEDDS) | Oil (e.g., Capryol 90), Surfactant (e.g., Cremophor EL), Co-surfactant (e.g., Transcutol) | Enhances solubility and can improve absorption via lymphatic uptake, bypassing first-pass metabolism.[9][10] | More complex to develop; potential for GI side effects. |
| Nanosuspension | This compound nanocrystals stabilized with a surfactant | Increases surface area, enhancing dissolution rate and saturation solubility.[9] | Requires specialized equipment (e.g., high-pressure homogenization). |
Q4: How do we determine the optimal dose and administration schedule for this compound?
A4: The optimal dose and schedule should be determined through systematic pharmacokinetic (PK) and pharmacodynamic (PD) studies.[11][12]
-
Dose-Response Study: Conduct a dose-escalation study to determine the effective dose 50 (ED50). This involves testing a range of doses and measuring the analgesic response at each level.
-
Pharmacokinetic (PK) Analysis: After administration, collect blood samples at various time points to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).[13][14] This will tell you if the drug is being absorbed and how long it remains in circulation.
-
Pharmacodynamic (PD) Analysis: Assess target engagement in the relevant tissue (e.g., spinal cord) by measuring the inhibition of Lyn kinase phosphorylation. This confirms that this compound is reaching its target and exerting a biological effect at the molecular level.
Data Presentation: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (10 mg/kg) | Intraperitoneal (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax (ng/mL) | 350 ± 85 | 850 ± 150 | 1200 ± 210 |
| Tmax (h) | 1.0 | 0.5 | 0.1 |
| AUC0-24h (ng·h/mL) | 1800 ± 350 | 3200 ± 500 | 2400 ± 420 |
| t1/2 (h) | 4.5 ± 0.8 | 3.8 ± 0.6 | 3.5 ± 0.5 |
| Bioavailability (%) | ~30% | ~53% | 100% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Q5: The analgesic effect of this compound is inconsistent. Could our choice of animal model be the problem?
A5: Yes, the choice of animal model is critical and a frequent reason for the failure to translate preclinical findings.[15][16] Since this compound targets Lyn kinase, which is implicated in neuropathic pain, its efficacy may be most apparent in models that specifically rely on this mechanism.[3][4]
Considerations for Model Selection:
-
Pain Type: this compound's mechanism suggests it will be more effective in neuropathic pain models (e.g., nerve injury models) than in acute nociceptive or inflammatory pain models.[3][4] Mice lacking Lyn kinase show reduced tactile allodynia after nerve injury but have normal responses to inflammatory pain.[3]
-
Model-Specific Mechanisms: Different pain models have different underlying pathologies. For example, the Chronic Constriction Injury (CCI) model has been shown to involve Lyn kinase-mediated neuroinflammation and metabolic changes in microglia.[5]
-
Species and Strain: The genetic background of the mice or rats used can influence pain sensitivity and drug metabolism.[17]
Recommended Models for this compound Efficacy Testing:
-
Spinal Nerve Ligation (SNL): A widely used model that produces robust and long-lasting neuropathic pain behaviors.[18]
-
Chronic Constriction Injury (CCI): Involves loose ligatures around the sciatic nerve, leading to allodynia and hyperalgesia.[1][19]
-
Spared Nerve Injury (SNI): Involves transection of two of the three terminal branches of the sciatic nerve, resulting in reproducible behavioral changes.[20]
Toxicity and Off-Target Effects
Q6: We are observing unexpected toxicity or side effects at doses that should be well-tolerated. Could these be off-target effects?
A6: Yes, unexpected toxicities are often a sign of off-target effects, a known issue with kinase inhibitors.[21][22] While this compound is designed to be selective for Lyn kinase, it may inhibit other kinases or proteins, leading to unintended biological consequences.[23][24][25]
Troubleshooting Steps:
-
Kinase Profiling: Screen this compound against a broad panel of kinases in vitro to identify potential off-target interactions.[22]
-
Target Validation with Genetic Models: A definitive way to confirm on-target efficacy is to test this compound in mice with a genetic knockout of Lyn kinase (lyn-/-). If this compound still produces an effect (either analgesic or toxic) in these animals, it is acting through an off-target mechanism.[3][22]
-
Dose Reduction: Determine the Maximum Tolerated Dose (MTD) and assess efficacy at doses below this threshold.[11]
-
Control Groups: Always include a vehicle-only control group to ensure the observed effects are not due to the formulation itself.
Experimental Protocols
Protocol 1: Spinal Nerve Ligation (SNL) Model in Mice
This protocol describes a common surgical procedure to induce a neuropathic pain state suitable for testing the efficacy of this compound.[18]
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps, retractors)
-
6-0 silk suture
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the mouse and place it in a prone position.
-
Make a small skin incision over the L4-S1 region of the spine.
-
Carefully dissect the paraspinal muscles to expose the L5 transverse process.
-
Remove a portion of the L5 transverse process to visualize the L4 and L5 spinal nerves.
-
Isolate the L5 spinal nerve and tightly ligate it with a 6-0 silk suture.
-
Ensure the ligation is secure, then close the muscle and skin layers with sutures.
-
Allow the animal to recover on a heating pad. Behavioral testing can typically begin 3-7 days post-surgery.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
This protocol measures the withdrawal threshold to a mechanical stimulus, a key indicator of neuropathic pain.
Materials:
-
von Frey filaments (calibrated set of varying forces)
-
Elevated wire mesh platform with clear enclosures
Procedure:
-
Acclimate the mice to the testing environment by placing them in the enclosures on the mesh platform for at least 30 minutes before testing.
-
Apply the von Frey filaments from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The pattern of responses is used to calculate the PWT using a formula or available online calculators.
-
Administer this compound or vehicle and repeat the assessment at various time points (e.g., 30, 60, 120 minutes) post-dosing to evaluate the analgesic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lyn tyrosine kinase is required for P2X(4) receptor upregulation and neuropathic pain after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Lyn‐mediated glycolysis enhancement of microglia contributes to neuropathic pain through facilitating IRF5 nuclear translocation in spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. future4200.com [future4200.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]
- 13. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CURRENT CHALLENGES IN TRANSLATIONAL PAIN RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Challenges and opportunities in translational pain research – An opinion paper of the working group on translational pain research of the European pain federation (EFIC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 20. scielo.br [scielo.br]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. icr.ac.uk [icr.ac.uk]
Improving the experimental design for Nispomeben studies
Technical Support Center: Nispomeben Studies
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound.
This compound is an investigational, orally active, non-opioid small molecule being developed for the treatment of chronic pain associated with diabetic peripheral neuropathy.[1] Its proposed mechanism of action involves the inhibition of Lyn kinase phosphorylation, a novel target for analgesia.[2][3][4] this compound does not bind to opioid receptors.[2][3] Currently, it is undergoing a Phase 2b clinical trial, with topline results anticipated in November 2025.[1]
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the proposed mechanism of action for this compound? | This compound is believed to exert its analgesic effects through the inhibition of Lyn kinase phosphorylation.[2][3] Lyn is a member of the Src family of tyrosine kinases, and its modulation may influence downstream signaling pathways involved in pain perception. The exact downstream signaling cascade is still under investigation. |
| What is the recommended solvent for in vitro studies? | For most cell-based assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is below 0.1% to avoid solvent-induced cytotoxicity. |
| Which cell lines are appropriate for studying this compound's activity? | Cell lines relevant to neuronal function or immune processes may be suitable. Examples include dorsal root ganglion (DRG) primary neurons, microglial cell lines (e.g., BV-2), or human neuroblastoma cell lines (e.g., SH-SY5Y). The choice of cell line should depend on the specific research question and the expression of Lyn kinase. |
| How should this compound be stored? | This compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to minimize freeze-thaw cycles. |
| What are the potential off-target effects to consider? | As with any kinase inhibitor, it is crucial to assess the selectivity of this compound. Profiling against a panel of other Src family kinases (e.g., Src, Fyn, Lck) is recommended to determine its specificity for Lyn kinase. |
Troubleshooting Guide for In Vitro Experiments
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on the target pathway. | 1. Incorrect dosage: The concentration of this compound may be too low. 2. Cell line suitability: The chosen cell line may not express sufficient levels of Lyn kinase or the relevant downstream signaling components. 3. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Confirm Lyn kinase expression in your cell model via Western blot or qPCR. Consider using a different cell line. 3. Prepare a fresh stock solution of this compound. |
| High levels of cell toxicity observed. | 1. High DMSO concentration: The final concentration of the vehicle (DMSO) in the culture medium may be too high. 2. High this compound concentration: The concentration of this compound may be in a cytotoxic range for the specific cell line. | 1. Ensure the final DMSO concentration is ≤ 0.1%. 2. Determine the cytotoxic threshold of this compound for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect experimental outcomes. 2. Pipetting errors: Inaccurate pipetting can lead to variability in compound concentrations. 3. Assay timing: The duration of this compound treatment may not be optimal to observe the desired effect. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. 3. Conduct a time-course experiment to identify the optimal treatment duration. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents hypothetical data on the half-maximal inhibitory concentration (IC50) of this compound against Lyn kinase and other related Src family kinases. This type of analysis is crucial for determining the selectivity of the compound.
| Kinase | IC50 (nM) |
| Lyn | 15 |
| Src | 250 |
| Fyn | 400 |
| Lck | 600 |
| Yes | 850 |
Experimental Protocols
Protocol: Western Blot for Phospho-Lyn Kinase Inhibition
This protocol describes a method to assess the inhibitory effect of this compound on Lyn kinase activity in a cellular context by measuring the phosphorylation status of Lyn at an activating tyrosine residue (e.g., Y396).
1. Cell Culture and Treatment: a. Plate a suitable cell line (e.g., BV-2 microglial cells) in 6-well plates and grow to 70-80% confluency. b. Starve the cells in serum-free medium for 4-6 hours. c. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours. d. Stimulate the cells with a known activator of Lyn kinase (e.g., lipopolysaccharide [LPS] at 100 ng/mL) for 15-30 minutes.
2. Cell Lysis: a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blot: a. Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF membrane. f. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody against phospho-Lyn (Y396) overnight at 4°C. h. Wash the membrane three times with TBST. i. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again three times with TBST. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. l. Strip the membrane and re-probe for total Lyn and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway for this compound's action.
Caption: Workflow for assessing this compound's in vitro efficacy.
References
Nispomeben Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter challenges while determining the dose-response curve of nispomeben, a non-opioid analgesic that functions through the inhibition of Lyn kinase phosphorylation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active small molecule with a novel mechanism of action.[3] It functions as a non-opioid analgesic by inhibiting the phosphorylation of Lyn kinase.[1][2] Unlike many common analgesics, it does not interact with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor does it affect sodium or calcium channels.[1][2] The precise downstream signaling pathways following Lyn kinase inhibition by this compound are still under investigation.
Q2: What are the typical assays used to determine the dose-response curve for this compound?
A2: Typically, a combination of in vitro biochemical assays and cell-based assays are used. An in vitro kinase assay using recombinant Lyn kinase is essential to determine the direct inhibitory activity of this compound on its target, yielding an IC50 value. Subsequently, cell-based assays are employed to assess the compound's potency in a more physiologically relevant context, for example, by measuring the inhibition of a downstream substrate's phosphorylation in a relevant cell line.
Q3: My dose-response curve is not a standard sigmoidal shape. What could be the reason?
A3: Atypical dose-response curves can arise from various factors. These can include issues with compound solubility, stability in the assay medium, or complex biological interactions. At high concentrations, some compounds may form aggregates, leading to non-specific inhibition and a steep, sharp drop-off in the dose-response curve.[4] Conversely, a shallow curve might indicate lower potency or complex binding kinetics. Bell-shaped or U-shaped (hormetic) curves can also occur, suggesting multiple targets or complex cellular responses.[5]
Q4: Why is there a significant discrepancy between the IC50 value from my biochemical assay and the EC50 from my cell-based assay?
A4: It is common for the IC50 (in a biochemical assay) and EC50 (in a cell-based assay) to differ. This is because the cell-based assay introduces additional complexities such as cell membrane permeability, potential for efflux by transporters, metabolism of the compound, and the presence of competing endogenous ligands like ATP. The effective concentration of this compound at the intracellular target may be significantly lower than the concentration added to the culture medium.
Troubleshooting Guide
Problem 1: High variability and poor reproducibility of the IC50/EC50 values.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. Protect the compound from light if it is light-sensitive. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention pipette tips. For serial dilutions, ensure thorough mixing at each step. |
| Cell Health and Passage Number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase. Perform regular cell line authentication. |
| Assay Reagent Variability | Use the same batch of reagents (e.g., kinase, substrate, ATP, antibodies, cells, serum) for a set of experiments. Qualify new batches of reagents before use. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental data points. Fill the outer wells with buffer or media to maintain a humidified environment. |
Problem 2: The dose-response curve shows a very steep or shallow slope.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Aggregation (Steep Slope) | Test the solubility of this compound in your assay buffer. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the biochemical assay buffer to disrupt aggregates.[4] Perform dynamic light scattering (DLS) to check for aggregation at high concentrations. |
| Stoichiometric Inhibition (Steep Slope) | If the enzyme concentration is high relative to the inhibitor's Kd, this can lead to a steep curve.[4] If possible, reduce the enzyme concentration in the assay. |
| Compound Instability at High Concentrations (Shallow Slope) | Assess the stability of this compound at the highest concentrations used in your assay over the experiment's duration. |
| Complex Biological Response (Shallow or Atypical Slope) | The observed effect may be the net result of multiple cellular pathways being affected. Consider using a more specific readout or a different cell line to dissect the mechanism. |
Experimental Protocols
In Vitro Lyn Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound against Lyn kinase.
-
Reagent Preparation :
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant active Lyn kinase and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.
-
Prepare ATP solution in kinase buffer at a concentration close to its Km for Lyn kinase.
-
-
Assay Procedure :
-
Perform serial dilutions of the this compound stock solution in DMSO, followed by a final dilution in kinase buffer.
-
In a 96-well or 384-well plate, add the diluted this compound or DMSO vehicle control.
-
Add the Lyn kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylation of the substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or using ADP-Glo™ Kinase Assay which measures ADP formation.
-
-
Data Analysis :
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Assay for Inhibition of Downstream Signaling
This protocol outlines a general method to measure the cellular potency of this compound.
-
Cell Culture and Plating :
-
Culture a suitable cell line that expresses Lyn kinase and has a known downstream signaling pathway (e.g., a hematopoietic cell line).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a DMSO vehicle control.
-
Incubate the cells with the compound for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
-
Cell Stimulation and Lysis :
-
If the pathway is inducible, stimulate the cells with an appropriate agonist to activate the Lyn kinase pathway.
-
After stimulation, wash the cells with cold PBS and then lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of Phosphorylation :
-
Determine the total protein concentration in each lysate.
-
Measure the level of phosphorylation of a downstream substrate of Lyn kinase (e.g., phospho-STAT5) using a method like Western blotting, ELISA, or a bead-based assay.
-
-
Data Analysis :
-
Normalize the phospho-protein signal to the total protein concentration or to a housekeeping protein.
-
Set the stimulated DMSO control as 100% and the unstimulated control as 0%.
-
Plot the percent inhibition of phosphorylation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the EC50 value.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Experimental workflow for dose-response analysis.
Caption: Troubleshooting decision tree for dose-response curves.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Mitigating variability in Nispomeben experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Nispomeben (also known as NRD.E1 or NRD135S.E1). The information provided is intended to help mitigate variability in experimental results and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule, non-opioid analgesic. Its hypothesized mechanism of action is through the modulation of Lyn kinase phosphorylation.[1][2][3][4] It does not bind to opioid receptors or other common pain-related targets.[4][5]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily being developed for the treatment of chronic pain, particularly painful diabetic peripheral neuropathy (PDPN).[1][5][6][7] In a preclinical setting, it has shown dose-dependent anti-nociceptive effects in various rodent models of acute and chronic pain.[1]
Q3: What is the solubility and stability of this compound?
A3: Detailed public information on the specific solubility and stability of this compound is limited. As with any small molecule inhibitor, it is recommended to perform solubility tests in your specific experimental buffers. For stock solutions, DMSO is a common solvent.[8][9] It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles. For information on the stability of similar compounds in various solvents, you can refer to general pharmaceutical literature.[10][11]
Q4: What are the recommended storage conditions for this compound?
A4: Specific storage conditions should be obtained from the supplier. Generally, solid compounds are stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO are typically stored in small aliquots at -80°C to minimize degradation.
Troubleshooting Guides
In Vitro Kinase Assays
Variability in in vitro kinase assay results can arise from multiple sources. This guide addresses common issues encountered when assessing the inhibitory activity of this compound on Lyn kinase.
Problem 1: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette or an automated liquid handler. |
| Inconsistent reagent mixing | Ensure all reagents, especially the enzyme and inhibitor solutions, are thoroughly mixed before dispensing. |
| Edge effects in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Temperature gradients | Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure consistent incubation temperatures. |
Problem 2: IC50 value is significantly different from expected.
| Potential Cause | Recommended Solution |
| Incorrect ATP concentration | The IC50 value of an ATP-competitive inhibitor is dependent on the ATP concentration. Use an ATP concentration at or near the Km for the kinase.[12] |
| Enzyme concentration too high | High enzyme concentrations can lead to rapid substrate depletion and an underestimation of inhibitor potency. Optimize the enzyme concentration to ensure the reaction is in the linear range. |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay format interference | Some assay formats (e.g., fluorescence-based) can be susceptible to interference from colored or fluorescent compounds. Consider using an orthogonal assay method, such as a radiometric or luminescence-based assay, to confirm results.[12][13] |
Problem 3: No or very low kinase activity.
| Potential Cause | Recommended Solution |
| Inactive enzyme | Ensure the kinase is properly stored and handled. Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles. Test the enzyme activity with a known potent inhibitor as a positive control. |
| Suboptimal buffer conditions | Verify that the buffer composition (pH, salt concentration, cofactors like Mg2+ and Mn2+) is optimal for Lyn kinase activity.[14] |
| Substrate issues | Confirm the correct substrate is being used and that it is at an appropriate concentration. |
Cell-Based Assays
Cell-based assays are crucial for understanding the effects of this compound in a more physiological context. However, cellular responses can be highly variable.
Problem 1: Inconsistent cellular response to this compound.
| Potential Cause | Recommended Solution |
| Cell line instability | Use cells with a low passage number and regularly perform cell line authentication.[15] |
| Variations in cell density | Seed cells at a consistent density for all experiments. Cell confluence can significantly impact signaling pathways. |
| Serum variability | If using serum, consider using a single lot for a series of experiments or transitioning to serum-free media if possible. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular physiology and response to treatments.[15] |
Problem 2: Difficulty in determining target engagement in cells.
| Potential Cause | Recommended Solution |
| Insufficient compound concentration at the target | Consider the cell permeability of this compound and potential efflux by transporters. |
| Off-target effects | At higher concentrations, small molecules can have off-target effects that may confound the interpretation of results.[16][17][18][19] It is important to perform dose-response experiments and use concentrations relevant to the in vitro IC50. |
| Indirect measurement of target engagement | Utilize methods that directly measure target engagement, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is binding to Lyn kinase in cells.[20][21][22][23] |
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following provides a general methodology for a common in vitro kinase assay used to assess inhibitors of Lyn kinase.
Protocol: In Vitro Lyn Kinase Activity Assay (Luminescence-based)
This protocol is a generalized procedure based on commercially available ADP-Glo™ kinase assay kits.[14][24]
Materials:
-
Recombinant human Lyn kinase
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)[24]
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[14]
-
This compound (and a known Lyn kinase inhibitor as a positive control, e.g., Staurosporine)[24]
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the Lyn kinase and substrate in kinase buffer to the desired concentrations.
-
Prepare an ATP solution in kinase buffer at a concentration twice the desired final concentration.
-
-
Assay Plate Setup:
-
Add 5 µL of the this compound dilution or control (DMSO vehicle) to the wells.
-
Add 10 µL of the diluted Lyn kinase to each well.
-
Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
This compound Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: General experimental workflow for an in vitro kinase assay.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting decision tree for inconsistent IC50 values.
References
- 1. NRD.E1, an innovative non‐opioid therapy for painful diabetic peripheral neuropathy—A randomized proof of concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. novaremed.com [novaremed.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. News September 2, 2025 | Novaremed [novaremed.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. News July 01, 2020 | Novaremed [novaremed.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. promega.com [promega.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Off-target activity of NBOMes and NBOMe analogs at the µ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Refinement of Kinase Inhibitor Protocols for Reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for novel kinase inhibitors, with conceptual examples relevant to compounds like Nispomeben. The focus is on ensuring reproducibility and addressing common challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, preparation, and initial use of novel small molecule kinase inhibitors.
| Question | Answer |
| 1. How should I reconstitute and store a novel kinase inhibitor like this compound? | Always refer to the manufacturer's or supplier's datasheet for specific instructions. As a general guideline, small molecule inhibitors are often dissolved in a solvent like DMSO to create a high-concentration stock solution.[1] For storage, it is crucial to protect the compound from light and moisture. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C as recommended. |
| 2. What is the recommended starting concentration for in vitro and cell-based assays? | The optimal concentration will vary depending on the inhibitor's potency (IC50) and the specific assay. For initial in vitro kinase assays, it's common to perform a dose-response curve starting from a high concentration (e.g., 10-100 µM) and performing serial dilutions.[2] For cell-based assays, the starting concentration may need to be higher to account for cell permeability and intracellular ATP concentrations. A thorough literature search for similar compounds or preliminary dose-response experiments are recommended. |
| 3. How can I assess the solubility of my kinase inhibitor in assay buffer? | Poor solubility can lead to inconsistent results.[3] Visually inspect the stock solution and the final assay mixture for any signs of precipitation. A more quantitative method is to prepare a saturated solution, centrifuge it, and measure the concentration of the supernatant using a spectrophotometer or HPLC. If solubility is an issue, consider using a different solvent or adding a small percentage of a solubilizing agent like Pluronic F-68, though be sure to test for any effects of the agent on your assay. |
| 4. What are the critical controls to include in my kinase inhibitor experiments? | To ensure the validity of your results, several controls are essential: • Vehicle Control: Cells or enzymes treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. • Positive Control: A known inhibitor of the target kinase to validate the assay's ability to detect inhibition. • Negative Control: An inactive compound or a kinase that is not expected to be inhibited by your compound to assess specificity. • No-Enzyme Control: To check for background signal from the substrate or assay reagents.[3] |
| 5. How can I minimize the risk of off-target effects? | Off-target effects, where the inhibitor affects kinases other than the intended target, are a common concern.[4][5] To mitigate this, use the lowest effective concentration of the inhibitor that achieves the desired on-target effect.[5] It's also advisable to test the inhibitor against a panel of other kinases (kinome profiling) to understand its selectivity.[2] Confirming key findings with a structurally different inhibitor for the same target or with a genetic approach like siRNA or CRISPR can also help validate on-target effects.[5] |
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during kinase inhibitor experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 Values | • Pipetting errors or inaccurate serial dilutions. • Variability in enzyme activity or cell passage number. • Compound precipitation at higher concentrations. • Inconsistent incubation times.[3] | • Calibrate pipettes regularly and use a master mix for reagents. • Use a consistent batch and passage number of cells. Ensure consistent enzyme preparation. • Visually inspect for precipitation and determine the compound's solubility limit in your assay buffer. • Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents.[3] |
| Low or No Inhibition Observed | • The inhibitor is inactive or degraded. • The inhibitor concentration is too low. • The ATP concentration in the assay is too high (for ATP-competitive inhibitors). • The kinase is not active. | • Verify the identity and purity of the inhibitor. Use freshly prepared dilutions. • Perform a wider dose-response curve. • For in vitro assays, consider using an ATP concentration close to the Km value for the kinase.[6] • Check the activity of the kinase with a known substrate and positive control inhibitor. |
| High Background Signal | • Autophosphorylation of the kinase. • Contamination of reagents. • Non-specific binding of antibodies in detection-based assays. • Intrinsic fluorescence of the compound in fluorescence-based assays.[3] | • Include a no-substrate control to measure autophosphorylation. • Use fresh, high-quality reagents. • Include appropriate blocking steps and antibody titration. • Run a control with the compound alone to check for interference with the detection method.[3] |
| High Cell Toxicity | • Off-target effects on essential cellular kinases.[5] • Solvent toxicity at high concentrations. • The on-target effect of inhibiting the kinase is cytotoxic. | • Perform a kinome-wide selectivity screen to identify potential off-targets.[2] • Ensure the final solvent concentration in the cell culture medium is low (typically <0.5% for DMSO). • Correlate cytotoxicity with on-target inhibition using a dose-response curve. |
Experimental Protocols
While specific protocols for the investigational compound this compound are not publicly available, here is a generalized workflow for characterizing a novel kinase inhibitor.
Generic In Vitro Kinase Assay Protocol (Luminescence-Based)
This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate: Dilute the substrate (peptide or protein) in kinase buffer.
-
ATP: Prepare a stock solution of ATP in water and dilute to the desired concentration in kinase buffer.
-
Inhibitor: Perform serial dilutions of the kinase inhibitor in the appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Generic Kinase Signaling Pathway
The following diagram illustrates a simplified, representative kinase signaling pathway that can be targeted by an inhibitor. This compound is known to inhibit Lyn kinase phosphorylation, which is a key component in various signaling cascades.[7][8][9]
Caption: Simplified signaling pathway showing inhibition of Lyn Kinase by this compound.
Experimental Workflow for Kinase Inhibitor Characterization
This diagram outlines the typical workflow for characterizing a novel kinase inhibitor from initial screening to cell-based validation.
Caption: Workflow for characterizing a novel kinase inhibitor.
Troubleshooting Logic for Inconsistent IC50 Values
This flowchart provides a logical sequence of steps to troubleshoot inconsistent IC50 values in kinase inhibitor assays.
Caption: Troubleshooting flowchart for inconsistent IC50 values.
References
- 1. Reconstitution Calculator | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Lyn Kinase Inhibitors: Featuring Nispomeben, Bafetinib, Dasatinib, Bosutinib, and Ponatinib
Introduction: Lyn, a member of the Src family of non-receptor tyrosine kinases, is a critical mediator in cellular signaling, particularly within hematopoietic cells.[1][2][3] It plays a dual role, initiating both activating and inhibitory signals that are crucial for regulating immune responses, cell proliferation, and differentiation.[2][4] Dysregulation of Lyn kinase activity has been implicated in various malignancies, such as chronic myeloid leukemia (CML), and autoimmune diseases, making it a significant target for therapeutic intervention.[1][5] This guide provides a comparative analysis of the efficacy of several known Lyn kinase inhibitors—Bafetinib, Dasatinib, Bosutinib (B1684425), and Ponatinib—with placeholder data for the novel compound Nispomeben. The comparison is based on quantitative biochemical and cell-based assay data, supported by detailed experimental methodologies.
Quantitative Efficacy Comparison
The following tables summarize the inhibitory potency of selected compounds against Lyn kinase in both biochemical (cell-free) and cellular contexts.
Table 1: Biochemical Inhibitory Potency (IC₅₀)
This table presents the half-maximal inhibitory concentration (IC₅₀) of each compound against purified Lyn kinase or closely related Src family kinases. Lower values indicate higher potency.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Reference(s) |
| This compound | Lyn | Data Not Available | - |
| Bafetinib | Lyn | 19 | [6][7][8] |
| Dasatinib | Lyn / Src Family | < 1.1 | [9][10] |
| Bosutinib | Lyn | 0.85 | [11] |
| Ponatinib | Src | 5.4 | [12] |
Table 2: Cell-Based Inhibitory Potency (IC₅₀)
This table shows the IC₅₀ values derived from cell-based assays, which reflect the compound's ability to inhibit Lyn kinase activity within a biological system and account for factors like cell permeability.
| Inhibitor | Cell Line | Assay Type | IC₅₀ (nM) | Reference(s) |
| This compound | - | Data Not Available | Data Not Available | - |
| Bafetinib | K562 | Proliferation (MTT) | 11 | [6][7][13] |
| Dasatinib | K562 | Proliferation | 1.0 | [14] |
| Bosutinib | K562 | Proliferation | 20 | [15] |
| Ponatinib | K562 | Proliferation | 0.02 | [16] |
Detailed Experimental Protocols
The data presented above are typically generated using standardized biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during a kinase reaction, which correlates with kinase activity.
-
Objective: To determine the IC₅₀ value of an inhibitor against purified Lyn kinase in a cell-free system.
-
Materials:
-
Kinase substrate (e.g., Poly-Glu,Tyr 4:1)[18]
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[17]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)[19]
-
White 96-well assay plates
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase assay buffer. The final DMSO concentration should not exceed 1%.[18]
-
Kinase Reaction:
-
To each well of a 96-well plate, add 5 µL of the inhibitor dilution.
-
Add 10 µL of a solution containing the Lyn kinase and substrate.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[17]
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[17]
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to control wells (DMSO only). Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Objective: To determine the IC₅₀ value of an inhibitor on the proliferation of a cancer cell line (e.g., K562) that is dependent on Bcr-Abl and Src family kinase signaling.
-
Materials:
-
K562 (human chronic myelogenous leukemia) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Cell Plating: Seed K562 cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of culture medium.[6]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitors. Add the diluted compounds to the wells. Include control wells with DMSO vehicle only.
-
Incubation: Incubate the plate for 72 hours (3 days) at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration compared to the DMSO control. Determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Comparison Diagram
References
- 1. Frontiers | The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythematosus [frontiersin.org]
- 2. LYN - Wikipedia [en.wikipedia.org]
- 3. Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Bafetinib - Immunomart [immunomart.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ashpublications.org [ashpublications.org]
- 15. selleckchem.com [selleckchem.com]
- 16. ashpublications.org [ashpublications.org]
- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. LYN B Kinase Enzyme System Application Note [france.promega.com]
A Comparative Analysis of Nispomeben and Pregabalin for the Treatment of Painful Diabetic Peripheral Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Nispomeben, an investigational non-opioid analgesic, and pregabalin (B1679071), an established treatment for neuropathic pain. The comparison focuses on their distinct mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key studies, with a particular emphasis on their application in painful diabetic peripheral neuropathy (DPN).
Executive Summary
This compound and pregabalin represent two distinct approaches to managing neuropathic pain. Pregabalin, a structural analogue of the neurotransmitter GABA, modulates calcium channels to reduce the release of excitatory neurotransmitters. In contrast, this compound is a novel, orally active small molecule with a mechanism of action that involves the inhibition of Lyn kinase phosphorylation, a pathway not targeted by currently approved pain therapies.[1][2] While pregabalin is a well-established therapy with a large body of clinical data, this compound is an investigational drug that has shown promising results in early clinical trials. This guide aims to provide a comprehensive, data-driven comparison to inform research and development in the field of analgesics.
Mechanism of Action
The fundamental difference between this compound and pregabalin lies in their molecular targets and signaling pathways.
This compound: The proposed mechanism of action for this compound involves the inhibition of Lyn kinase phosphorylation.[2] Lyn is a member of the Src family of tyrosine kinases and is involved in various signaling pathways, including those that can modulate neuronal function and inflammation. By inhibiting Lyn kinase, this compound is thought to interfere with downstream signaling cascades that contribute to the pathogenesis of neuropathic pain. This mechanism is distinct from that of opioids and other common analgesics.[3]
Pregabalin: Pregabalin is a ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][4] By binding to this subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals.[5] This, in turn, leads to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby reducing neuronal hyperexcitability and ameliorating pain.[6]
Signaling Pathway Diagrams
Clinical Efficacy in Painful Diabetic Peripheral Neuropathy
A direct head-to-head clinical trial comparing this compound and pregabalin has not been conducted. Therefore, this analysis compares the results of this compound's Phase 2a trial with the extensive data available for pregabalin in the treatment of DPN.
| Feature | This compound (NRD.E1) | Pregabalin |
| Primary Efficacy Endpoint | Change from baseline in the weekly mean of daily pain scores on an 11-point Numerical Rating Scale (NRS). | Change from baseline in the weekly mean of daily pain scores on an 11-point Numerical Rating Scale (NRS). |
| Key Efficacy Findings | In a Phase 2a study, this compound showed a clinically relevant placebo-corrected treatment effect in pain reduction. At a dose of 40 mg/day, the reduction in NRS points was 0.82 (p=0.034). At 150 mg/day, the reduction was 0.66 (p=0.061).[1][7] | Pooled data from seven randomized, controlled trials demonstrated a dose-dependent reduction in pain scores. At 150 mg/day, 300 mg/day, and 600 mg/day, pregabalin showed statistically significant improvements in pain scores compared to placebo. |
| Onset of Action | Not yet reported. | The median time to onset of sustained pain relief was reported as 13 days for 150 mg/day, 5 days for 300 mg/day, and 4 days for 600 mg/day. |
Safety and Tolerability
| Feature | This compound (NRD.E1) | Pregabalin |
| Reported Adverse Events | In the Phase 2a trial, this compound was well-tolerated. No serious, severe, or dose-related adverse events were reported. There were no discontinuations due to treatment-emergent adverse events.[1][3][7] | Common treatment-emergent adverse events include dizziness, somnolence, peripheral edema, weight gain, and dry mouth. The incidence of these events is generally dose-related. |
| Abuse Potential | No adverse events suggestive of drug abuse, dependence, or withdrawal were identified in the Phase 2a study.[3] | Pregabalin has a known potential for abuse and dependence. |
Experimental Protocols
This compound Phase 2a Proof-of-Concept Study
-
Study Design: A randomized, double-blind, placebo-controlled, dose-finding study.
-
Patient Population: 88 patients with a history of painful diabetic peripheral neuropathy for at least 3 months.
-
Treatment Arms: Patients received either this compound at doses of 10, 40, or 150 mg/day, or a placebo.
-
Treatment Duration: The study consisted of a 1-week single-blind placebo run-in period, followed by a 3-week double-blind treatment period.[1][7][8]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the weekly mean of the daily pain score, assessed using an 11-point Numerical Rating Scale.[1]
Representative Pregabalin Phase 3 Clinical Trial (for DPN)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients with a diagnosis of DPN and a baseline pain score of 4 or greater on an 11-point NRS.
-
Treatment Arms: Patients were typically randomized to receive a fixed dose of pregabalin (e.g., 150, 300, or 600 mg/day) or placebo.
-
Treatment Duration: The duration of these trials generally ranged from 5 to 13 weeks.
-
Primary Outcome Measure: The primary efficacy endpoint was the change in mean pain score from baseline to the end of the study, as recorded in daily pain diaries.
Discussion and Future Directions
The comparative analysis of this compound and pregabalin highlights the ongoing evolution of therapeutic strategies for neuropathic pain. Pregabalin, with its well-characterized mechanism of action and extensive clinical validation, remains a cornerstone of treatment. However, its use can be limited by side effects and the potential for abuse.
This compound, with its novel mechanism of action targeting Lyn kinase, offers a promising alternative that may address some of the limitations of existing therapies. The results from the Phase 2a trial are encouraging, demonstrating a clinically meaningful reduction in pain with a favorable safety profile.[1] The ongoing NIH-funded Phase 2b trial, with topline results expected in November 2025, will be crucial in further elucidating the efficacy and safety of this compound and its potential role in the management of painful diabetic peripheral neuropathy.[3]
For researchers and drug development professionals, the distinct mechanisms of these two compounds underscore the importance of exploring novel pathways for the treatment of neuropathic pain. Further preclinical studies to fully delineate the downstream effects of Lyn kinase inhibition by this compound in neuronal and glial cells will be critical. Additionally, future clinical trials should aim to identify patient populations that may derive the most benefit from this novel therapeutic approach. The development of non-opioid analgesics with improved efficacy and safety profiles remains a high priority in addressing the significant unmet medical need in chronic pain management.
References
- 1. News June 23, 2022 | Novaremed [novaremed.com]
- 2. researchgate.net [researchgate.net]
- 3. News September 2, 2025 | Novaremed [novaremed.com]
- 4. ClinPGx [clinpgx.org]
- 5. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. novaremed.com [novaremed.com]
- 8. NRD.E1, an innovative non-opioid therapy for painful diabetic peripheral neuropathy-A randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nispomeben: A Novel, Non-Opioid Approach to Neuropathic Pain Validated Across Multiple Preclinical Models
For Immediate Release
Basel, Switzerland – Nispomeben, a first-in-class, orally active, non-opioid analgesic, has demonstrated promising efficacy in multiple preclinical models of neuropathic pain, offering a potential new therapeutic avenue for patients suffering from chronic pain conditions like painful diabetic peripheral neuropathy (PDPN). Developed by Novaremed AG, this compound's novel mechanism of action, which involves the inhibition of Lyn kinase phosphorylation, distinguishes it from currently available analgesics and positions it as a hopeful alternative to opioids.
Recent clinical advancements have seen this compound complete a Phase 2b trial for the treatment of chronic pain associated with PDPN, with topline results anticipated in November 2025.[1] The US FDA has granted Fast Track designation for this indication.[1] This progress is built upon a foundation of preclinical research validating its unique mechanism and efficacy.
Cross-Validation in Diverse Pain Models
While specific quantitative data from head-to-head comparative studies in preclinical models are not extensively published in the public domain, Novaremed has indicated that this compound (formerly NRD.E1) has shown efficacy in established preclinical models of neuropathic pain, including the Chung (spinal nerve ligation) and Streptozotocin-induced diabetic neuropathy models.[2] These models are industry-standard for evaluating the potential of new analgesics for neuropathic pain.
The Chung model mimics pain caused by nerve injury, a common cause of neuropathic pain. The Streptozotocin (STZ) model induces diabetes in rodents, leading to the development of diabetic neuropathy, which closely resembles the human condition this compound is intended to treat. Success in these models suggests that this compound can effectively target the underlying mechanisms of nerve-related pain.
A Unique Mechanism of Action: Targeting Lyn Kinase
This compound's analgesic effect is attributed to its ability to decrease the phosphorylation of Lyn kinase.[2][3] Lyn kinase, a member of the Src family of tyrosine kinases, has been identified as a key player in the pathogenesis of neuropathic pain.[4] Specifically, in the spinal cord, Lyn kinase is involved in the upregulation of the P2X4 receptor on microglial cells.[2] This upregulation is a critical step in the central sensitization process that leads to the heightened pain sensitivity characteristic of neuropathic pain.
By inhibiting Lyn kinase phosphorylation, this compound is believed to prevent the subsequent upregulation of P2X4 receptors, thereby dampening the downstream signaling cascade that contributes to pain hypersensitivity. This targeted approach avoids interaction with opioid, serotonin (B10506), GABA, NMDA, or cannabinoid receptors, which are the targets of many existing pain medications and are often associated with significant side effects.[3]
Comparison with Other Analgesics
The distinct mechanism of this compound sets it apart from other classes of analgesics commonly used for neuropathic pain.
| Analgesic Class | Primary Mechanism of Action | Key Limitations |
| Opioids (e.g., Morphine, Oxycodone) | Agonists at opioid receptors (mu, delta, kappa) in the central and peripheral nervous system. | Risk of tolerance, dependence, addiction, respiratory depression, and constipation. |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to the α2δ subunit of voltage-gated calcium channels, reducing neurotransmitter release. | Dizziness, somnolence, peripheral edema. |
| Tricyclic Antidepressants (TCAs) (e.g., Amitriptyline) | Inhibit the reuptake of serotonin and norepinephrine; also have effects on sodium channels and other receptors. | Anticholinergic side effects (dry mouth, constipation), cardiovascular effects. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) (e.g., Duloxetine) | Inhibit the reuptake of both serotonin and norepinephrine. | Nausea, dizziness, insomnia. |
| This compound | Inhibition of Lyn kinase phosphorylation, preventing P2X4 receptor upregulation in microglia. | Currently under clinical investigation; full side effect profile is being determined. |
Experimental Protocols
The following are generalized protocols for the preclinical pain models in which this compound has been reportedly tested.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is used to induce a state of hyperglycemia in rodents, leading to the development of diabetic neuropathy.
-
Induction of Diabetes: Adult male rats or mice receive a single intraperitoneal injection of STZ (typically 40-65 mg/kg for rats, 150-200 mg/kg for mice) dissolved in citrate (B86180) buffer. Control animals receive an injection of the vehicle.
-
Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.
-
Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.
-
Assessment of Pain Behaviors:
-
Mechanical Allodynia: Measured using the von Frey test, where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Assessed using the Hargreaves test (plantar test) or the hot plate test, which measures the latency to paw withdrawal from a radiant heat source or a heated surface, respectively.
-
-
Drug Administration and Evaluation: this compound or a comparator drug is administered (e.g., orally), and pain behaviors are reassessed at various time points to determine the analgesic effect.
Chung (Spinal Nerve Ligation) Model of Neuropathic Pain
This surgical model creates a reproducible peripheral nerve injury to mimic neuropathic pain.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are exposed and tightly ligated with silk suture.
-
Post-Operative Recovery: Animals are allowed to recover from surgery.
-
Development of Neuropathic Pain: Within a few days to a week post-surgery, animals develop robust mechanical allodynia and thermal hyperalgesia in the ipsilateral (operated) hind paw.
-
Assessment of Pain Behaviors: Similar to the STZ model, mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test or hot plate test) are measured.
-
Drug Administration and Evaluation: The test compound is administered, and its effect on the established pain behaviors is quantified over time.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action and a general experimental workflow for its preclinical evaluation.
References
- 1. News September 2, 2025 | Novaremed [novaremed.com]
- 2. Home | Novaremed [novaremed.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Fyn, Blk, and Lyn kinase inhibitors: A mini-review on medicinal attributes, research progress, and future insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Nispomeben in Diabetic Peripheral Neuropathy: A Comparative Analysis of Therapeutic Potential
Basel, Switzerland - As the scientific community seeks more effective and safer therapeutic options for painful diabetic peripheral neuropathy (DPN), the novel, non-opioid analgesic Nispomeben (formerly NRD.E1) is emerging as a promising candidate. Developed by Novaremed AG, this orally administered small molecule has received Fast Track designation from the U.S. Food and Drug Administration (FDA) and is advancing through clinical development.[1] This guide provides a comparative analysis of this compound against established first-line treatments for DPN, offering insights for researchers, scientists, and drug development professionals.
Executive Summary
This compound operates through a novel mechanism of action, the inhibition of Lyn kinase phosphorylation, distinguishing it from current DPN therapies.[2] A completed Phase 2a proof-of-concept study demonstrated clinically relevant pain reduction and favorable tolerability in patients with moderate to severe painful DPN.[1] While topline results from a larger NIH-funded Phase 2b trial are anticipated in November 2025, this guide synthesizes the currently available information on this compound and compares it with the established efficacy and safety profiles of standard-of-care medications, pregabalin (B1679071) and duloxetine (B1670986).
Comparative Efficacy of Treatments for DPN
The following tables summarize the available efficacy data for this compound and the widely prescribed alternatives, pregabalin and duloxetine. It is important to note that direct head-to-head trial data for this compound against these alternatives is not yet available. The data for this compound is qualitative based on press releases, while the data for pregabalin and duloxetine is derived from multiple randomized controlled trials and meta-analyses.
Table 1: Efficacy of this compound in Painful DPN (Phase 2a Results)
| Endpoint | Result |
| Primary Outcome | Clinically relevant placebo-corrected pain reductions over a 3-week treatment period.[1] |
| Tolerability | Well tolerated with no serious, severe, or dose-related adverse events reported. No adverse events suggestive of drug abuse, dependence, or withdrawal were identified.[1] |
Table 2: Efficacy of Pregabalin in Painful DPN
| Endpoint | Result |
| Pain Reduction (11-point scale) | Significant dose-related improvement in pain scores compared to placebo.[3][4] Mean difference vs. placebo of -0.79 (p < 0.001) in a meta-analysis.[5] |
| ≥30% Pain Reduction | 43% (150 mg/day), 55% (300 mg/day), and 62% (600 mg/day) of patients, compared to 37% for placebo.[3][6] |
| ≥50% Pain Reduction | 27% (150 mg/day), 39% (300 mg/day), and 47% (600 mg/day) of patients, compared to 22% for placebo.[3][7] |
| Common Adverse Events | Dizziness, somnolence, and peripheral edema.[3][7] |
Table 3: Efficacy of Duloxetine in Painful DPN
| Endpoint | Result |
| Pain Reduction (24-hour average) | Significantly greater decrease in pain severity for 60 mg and 120 mg daily doses compared to placebo.[8] Mean difference vs. placebo of -0.89 (p < 0.00001) in a meta-analysis.[9] |
| Patient Global Impression of Improvement | Significantly better than placebo.[9][10] |
| Common Adverse Events | Nausea, somnolence, dizziness, constipation, fatigue, and decreased appetite.[9][10] |
Mechanism of Action: A Novel Approach
This compound's mechanism of action is a key differentiator. It is a Lyn kinase inhibitor.[2] Lyn kinase is a member of the Src family of tyrosine kinases involved in cellular signaling pathways that regulate immune responses and cell growth.[11] By inhibiting Lyn kinase phosphorylation, this compound is thought to modulate aberrant signaling associated with neuropathic pain, without interacting with opioid, serotonin, GABA, NMDA, or cannabinoid receptors, which are the targets of many existing pain therapies.[2]
In contrast, pregabalin is a gabapentinoid that binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of several excitatory neurotransmitters. Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing descending inhibitory pain pathways.[12]
References
- 1. News September 2, 2025 | Novaremed [novaremed.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Efficacy and safety of pregabalin for treating painful diabetic peripheral neuropathy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PREGABALIN-AS-TREATMENT-FOR-NEUROPATHIC-PAIN-ASSOCIATED-WITH-DIABETIC-PERIPHERAL-NEUROPATHY-(DPN)-AND-POSTHERPETIC-NEURALGIA-(PHN)--EFFICACY--SAFETY--AND-TOLERABILITY-FINDINGS-FROM-THE-ANALYSIS-OF-10-RANDOMIZED--PLACEBO-CONTROLLED-CLINICAL-TRIALS [aesnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Review of duloxetine in the management of diabetic peripheral neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 10. academic.oup.com [academic.oup.com]
- 11. What are LYN inhibitors and how do they work? [synapse.patsnap.com]
- 12. neurology.org [neurology.org]
Nispomeben: A Novel Lyn Kinase Inhibitor Benchmarked Against Emerging Non-Opioid Pain Therapies
A detailed comparative analysis for researchers and drug development professionals.
Nispomeben is an investigational, orally active, non-opioid small molecule currently in clinical development for the management of chronic pain, with an initial focus on painful diabetic peripheral neuropathy (DPN). Its novel mechanism of action, centered on the inhibition of Lyn kinase phosphorylation, distinguishes it from current and many emerging analgesic therapies. This guide provides an objective comparison of this compound with other innovative pain therapies, supported by available experimental data, to offer a comprehensive overview for the scientific community.
Mechanism of Action: A Differentiated Approach
This compound's analgesic effect is believed to be mediated through the inhibition of Lyn, a member of the Src family of protein tyrosine kinases. In the context of neuropathic pain, Lyn kinase activity in spinal microglia is upregulated following nerve injury. This kinase plays a role in the upregulation of the P2X4 receptor, a key component in the pathogenesis of tactile allodynia. By inhibiting Lyn kinase, this compound is thought to interfere with this signaling cascade, thereby reducing neuropathic pain. Unlike many other analgesics, this compound does not bind to opioid, cannabinoid, GABA, or NMDA receptors.
Comparative Efficacy and Safety Profile
To provide a clear perspective on this compound's potential, this section benchmarks its available clinical trial data against other emerging non-opioid pain therapies: Cebranopadol (B606582), a dual agonist of the nociceptin/orphanin FQ peptide (NOP) and µ-opioid peptide (MOP) receptors; SBI-810, a neurotensin (B549771) receptor 1 (NTSR1) modulator; and cannabinoid-based therapies.
Table 1: Quantitative Comparison of this compound and Emerging Pain Therapies
| Therapy | Mechanism of Action | Indication | Development Stage | Key Efficacy Endpoint | Safety and Tolerability |
| This compound | Lyn Kinase Inhibitor | Painful Diabetic Neuropathy | Phase 2b | Placebo-corrected reduction in Numerical Rating Scale (NRS) of 0.82 points (p=0.034) at 40 mg/day in Phase 2a.[1][2][3] | Well-tolerated with no serious, severe, or dose-related adverse events reported in Phase 2a.[4] |
| Cebranopadol | Dual NOP/MOP Receptor Agonist | Acute Pain | Phase 3 | Statistically significant reduction in pain intensity on NRS (p<0.001) vs. placebo in two Phase 3 trials.[5][6][7] | Generally well-tolerated; most common adverse event was nausea.[7][8] |
| SBI-810 | β-arrestin-biased allosteric modulator of NTSR1 | Acute and Chronic Pain | Preclinical | Significant increase in paw withdrawal threshold in mouse models of pain.[9] | Not yet evaluated in humans. |
| Cannabinoid-Based Therapies | CB1 and CB2 Receptor Agonists | Neuropathic Pain | Marketed/Clinical Trials | Meta-analysis showed a mean pain score reduction of -6.62 to -8.68 on a 0-100 scale for THC-containing products vs. placebo.[10] | Modest efficacy with potential for dizziness, somnolence, and other CNS effects.[10] |
Detailed Experimental Protocols
A thorough understanding of the methodologies employed in clinical and preclinical studies is crucial for the interpretation of their findings.
This compound (Phase 2a Proof-of-Concept Study)
This was a randomized, double-blind, placebo-controlled, dose-finding study involving 88 patients with painful diabetic peripheral neuropathy of at least three months in duration.[3] Following a one-week single-blind placebo run-in period, patients were randomized to receive one of three doses of this compound (10, 40, or 150 mg/day) or a placebo for a three-week double-blind treatment period.[2][3] The primary efficacy endpoint was the change in the weekly mean of the 24-hour average pain intensity score, as measured by an 11-point Numerical Rating Scale (NRS).[1][2][3]
Cebranopadol (ALLEVIATE-1 and ALLEVIATE-2 Phase 3 Trials)
These were multicenter, randomized, double-blind, placebo-controlled studies evaluating the efficacy and safety of cebranopadol for moderate-to-severe acute pain following abdominoplasty (ALLEVIATE-1) and bunionectomy (ALLEVIATE-2).[5][11][12] Patients were randomized to receive either cebranopadol or a placebo.[7] The primary endpoint for both trials was the sum of pain intensity difference to baseline over a specified period, measured on an 11-point NRS.[5][11] ALLEVIATE-2 also included an active-comparator arm with oxycodone.[11]
SBI-810 (Preclinical Mouse Models)
The analgesic effects of SBI-810 were evaluated in various mouse models of pain, including postoperative pain (plantar incision), inflammatory pain, and neuropathic pain (spared nerve injury).[9] Efficacy was primarily assessed by measuring the paw withdrawal threshold (PWT) to mechanical stimuli using von Frey filaments.[9] The latency of paw withdrawal from a thermal stimulus (Hargreaves test) was also used to assess thermal hyperalgesia.[9]
Cannabinoid-Based Therapies (Systematic Review and Meta-Analysis)
The data presented are from a systematic review and meta-analysis of randomized controlled trials (RCTs) evaluating the efficacy of cannabis-based medicines for chronic neuropathic pain.[10] The included studies were placebo-controlled and assessed pain intensity using various scales, which were standardized to a 0-100 scale for the meta-analysis. The primary outcomes analyzed were the mean difference in pain intensity and the proportion of patients achieving at least a 30% or 50% reduction in pain.[10]
Visualizing the Signaling Pathways
To further elucidate the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways for each therapeutic modality.
Caption: this compound's proposed mechanism of action in neuropathic pain.
Caption: Dual agonism of Cebranopadol at NOP and MOP receptors.
Caption: Biased agonism of SBI-810 at the NTSR1 receptor.
Caption: Cannabinoid receptor signaling in pain modulation.
References
- 1. swissbiotech.org [swissbiotech.org]
- 2. novaremed.com [novaremed.com]
- 3. News June 23, 2022 | Novaremed [novaremed.com]
- 4. News September 2, 2025 | Novaremed [novaremed.com]
- 5. Tris Pharma Announces Positive Results from ALLEVIATE-1 Phase 3 Clinical Trial of Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - Tris Pharma [trispharma.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Tris Pharma reports data from Phase III acute pain therapy trial [clinicaltrialsarena.com]
- 8. drugtopics.com [drugtopics.com]
- 9. SBI-810 relieves chronic and acute pain | BioWorld [bioworld.com]
- 10. Efficacy of cannabis-based medications compared to placebo for the treatment of chronic neuropathic pain: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tris Pharma starts two Phase III registrational trials for pain therapy [clinicaltrialsarena.com]
- 12. Tris Pharma Announces Positive Results from ALLEVIATE-2 Phase 3 Pivotal Trial for Cebranopadol, an Investigational First-in-Class Oral Dual-NMR Agonist, for the Treatment of Moderate-to-Severe Acute Pain - BioSpace [biospace.com]
Safety Operating Guide
Proper Disposal of Nispomeben: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for Nispomeben is not publicly available. This compound is a novel non-opioid analgesic, and comprehensive environmental and safety data are still being developed.[1][2] Therefore, this guidance is based on established best practices for the disposal of research-grade pharmaceuticals and potentially hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Immediate Safety and Handling Considerations
Given the novel nature of this compound, it should be handled with caution in a laboratory setting. Assume the compound is hazardous in the absence of specific data. All personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All handling of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.
Step-by-Step Disposal Procedures
The proper disposal of this compound and associated waste must follow the "cradle-to-grave" approach for hazardous waste management, ensuring safe handling from generation to final disposal.
1. Waste Identification and Segregation:
-
Hazardous Waste Classification: All materials contaminated with this compound must be classified and handled as hazardous chemical waste.
-
Segregation: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.
Contaminated Materials Include:
-
Unused or expired this compound powder or solutions.
-
Empty containers that held this compound.
-
Contaminated labware (e.g., vials, pipettes, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill clean-up materials.
2. Container Management:
-
Approved Containers: Use only approved, leak-proof, and chemically compatible hazardous waste containers.
-
Labeling: All containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Sealing: Keep containers securely sealed at all times, except when adding waste.
3. On-Site Accumulation and Storage:
-
Designated Area: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area near the point of generation.
-
Volume and Time Limits: Adhere to institutional and regulatory limits for the maximum volume of waste that can be stored and the maximum accumulation time.
4. Final Disposal:
-
Licensed Contractor: The disposal of this compound waste must be managed by a licensed hazardous waste contractor.
-
Incineration: The recommended final disposal method for pharmaceutical waste is high-temperature incineration at a permitted hazardous waste facility. This method ensures the complete destruction of the active chemical compound.
-
Manifest and Documentation: All waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from the laboratory to its final disposal facility. Maintain copies of all disposal records as required by regulations.
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: General workflow for this compound waste disposal.
This compound Mechanism of Action
While not directly related to disposal, understanding the compound's mechanism can inform safety protocols. This compound is a non-opioid analgesic. Its mode of action involves the inhibition of Lyn kinase phosphorylation.[1][2] It does not interact with common pain-related targets such as opioid, serotonin, GABA, NMDA, or cannabinoid receptors, nor sodium or calcium channels.[1][2]
The following diagram illustrates the known signaling pathway of this compound.
References
Essential Safety & Logistics for Handling "Nispomeben"
Note: "Nispomeben" appears to be a fictional substance. The following information is provided as a best-practice template for handling a potent, novel, non-volatile chemical compound in a research setting. Always consult the specific Safety Data Sheet (SDS) for any chemical you handle.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for a hypothetical potent research compound, "this compound." These guidelines are designed for researchers, scientists, and drug development professionals to ensure minimal exposure risk and safe operational conduct.
Personal Protective Equipment (PPE)
The primary routes of exposure for a potent powder are inhalation and dermal contact.[1] Therefore, a comprehensive PPE strategy is crucial. Engineering controls, such as ventilated enclosures, are the first line of defense, with PPE serving as a critical final barrier.[2]
Table 1: PPE Requirements by Task
| Task | Minimum PPE Requirement |
| Low-Risk Operations (e.g., handling sealed containers, visual inspection) | - Nitrile gloves (single pair) - Safety glasses with side shields - Laboratory coat |
| Medium-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure) | - Double nitrile gloves - Disposable gown with cuffed sleeves[3] - Safety goggles or face shield[4] - NIOSH-certified N95 respirator[4] |
| High-Risk Operations (e.g., handling large quantities, potential for aerosolization outside of an enclosure, spill cleanup) | - Double nitrile gloves (outer pair with extended cuffs) - Impervious disposable gown[3] - Full-face shield and goggles[4] - Fit-tested NIOSH-certified N95 or higher respirator (e.g., PAPR)[3] |
Procedural Guidance
Safe handling requires adherence to strict protocols to prevent contamination and exposure.
Experimental Protocol: Weighing and Solubilization
This protocol outlines the steps for safely weighing a potent powdered compound like "this compound" and preparing a stock solution.
-
Preparation:
-
Don appropriate PPE for medium-risk operations as detailed in Table 1.
-
Ensure a certified chemical fume hood or other ventilated enclosure is operational.
-
Prepare all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent) and place them inside the enclosure.
-
Designate a specific area within the hood for handling the compound.
-
-
Weighing:
-
Carefully open the container of "this compound" inside the enclosure.
-
Use a dedicated spatula to transfer the desired amount of powder onto weigh paper on the analytical balance. Avoid any actions that could generate dust.[1]
-
Once the desired weight is achieved, securely close the primary "this compound" container.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the designated vial.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Secure the vial cap and mix gently (e.g., by inversion or vortexing) until the compound is fully dissolved.
-
-
Post-Procedure:
-
Wipe down all surfaces and equipment within the enclosure with an appropriate deactivating solution or solvent.
-
Dispose of all contaminated disposables (weigh paper, pipette tips, outer gloves) in a designated hazardous waste container.[3]
-
Doff PPE in the correct order, removing the outer gloves first, followed by the gown, and then the inner gloves.[3] Wash hands thoroughly.
-
Operational and Disposal Plan
Spill Management:
-
Small Spills (within a fume hood):
-
Wearing high-risk PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the area with an appropriate solvent or cleaning agent.
-
-
Large Spills (outside an enclosure):
-
Evacuate the immediate area and restrict access.
-
Alert institutional safety personnel.
-
Cleanup should only be performed by trained personnel wearing appropriate high-risk PPE, including respiratory protection.[3]
-
Waste Disposal:
All materials contaminated with "this compound" are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, gowns, weigh paper, and vials should be collected in a clearly labeled, sealed hazardous waste container.[3]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour chemical waste down the drain unless it is explicitly approved by environmental safety officials.[5][6]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container for hazardous chemical waste.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of a potent compound from receipt to disposal.
Caption: Workflow for safe handling of potent compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
